Astragaloside II

Catalog No.
S1960439
CAS No.
84676-89-1
M.F
C43H70O15
M. Wt
827.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astragaloside II

CAS Number

84676-89-1

Product Name

Astragaloside II

IUPAC Name

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate

Molecular Formula

C43H70O15

Molecular Weight

827.0 g/mol

InChI

InChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27-,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41+,42-,43+/m0/s1

InChI Key

AYWNHWGQTMCQIV-PENCHUSISA-N

SMILES

Array

Canonical SMILES

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O

Astragaloside II is a triterpenoid saponin that is cycloastragenol glycosylated at positions 3 and 6 by 2-O-acetyl-beta-D-xylosyl and beta-D-glucosyl residues respectively. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative, a member of oxolanes, a pentacyclic triterpenoid and a triterpenoid saponin. It is functionally related to a cycloastragenol.
Astragaloside II has been reported in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.
a potent multidrug resistance (MDR) reversal agent from Astragalus; structure in first source

Astragaloside II plant source Astragalus membranaceus

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Source & Basic Properties

Astragaloside II is a Cycloartane-type triterpene glycoside primarily extracted from the root of Astragalus membranaceus [1] [2]. The table below summarizes its core chemical identifiers.

Property Specification
Synonyms Astrasieversianin VIII [1]
CAS No. 84676-89-1 [1]
Molecular Formula C₄₃H₇₀O₁₅ [1]
Molecular Weight 827.01 g/mol [1]
Plant Source Root of Astragalus membranaceus [1] [2]

Extraction & Analytical Techniques

A combination of advanced techniques is used to isolate, purify, and identify this compound and related saponins from the complex matrix of the Astragalus root.

  • Extraction Techniques: Common methods include microwave-assisted extraction, ultrasonic-assisted extraction, enzyme extraction, and reflux extraction [2]. The choice of method significantly impacts the yield and purity of the final extract.
  • Separation & Purification: Techniques like high-speed counter-current chromatography (HSCCC) and semi-preparative liquid chromatography are highly effective for isolating individual saponin compounds from crude extracts [3].
  • Qualitative & Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (e.g., HPLC-APCI-MS) is a standard method for identifying and quantifying this compound [2].

G start Astragalus Root Material step1 Extraction (Microwave, Ultrasonic, Reflux) start->step1 step2 Crude Saponin Extract step1->step2 step3 Purification (HSCCC, Semi-prep LC) step2->step3 step4 Isolated this compound step3->step4 step5 Analysis & Quantification (HPLC-MS) step4->step5 step6 Quality Control & Bioassay step5->step6

Workflow for the extraction, isolation, and analysis of this compound.

Quantitative Biological Activity & Experimental Data

The following tables summarize key experimental findings for this compound, including effective concentrations, model systems, and observed outcomes.

Table: In Vitro Pharmacological Activities of this compound

Biological Activity Experimental Model Concentration/ Dose Key Results Citation
Osteoblast Proliferation Rat primary osteoblasts 0.1 nM - 10 µM (48-72 h) Significantly promoted cell viability in a concentration-dependent manner. [1]
Immunomodulation Primary mouse splenocytes 10-30 nM (48-96 h) Enhanced proliferation induced by ConA, alloantigen, or anti-CD3. [1]
Chemosensitization Bel-7402/FU (5-FU resistant liver cancer cells) 80 µM (48 h) Sensitized cells to 5-FU-induced death; suppressed autophagy proteins LC3-II and Beclin-1. [1]
Anti-inflammatory LPS-stimulated CCD-18Co cells 1 µM (48 h) Inhibited levels of HIF-α, p-p65, and p-IκB; reduced pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). [1]

Table: In Vivo Pharmacological Activities of this compound

Disease Model Animal Model Dosage & Administration Treatment Duration Key Outcomes Citation
Ulcerative Colitis Male BABL/c mice with DSS-induced colitis 30 mg/kg & 50 mg/kg (oral gavage, once daily) 10 days Alleviated disease symptoms, prevented weight loss, increased colon length, reduced pro-inflammatory cytokines (IL-6, TNF-α, IL-1β), and increased SOD. [1]

Mechanisms of Action & Signaling Pathways

This compound exerts its multi-target effects through several key molecular pathways, as visualized below.

Proposed core signaling pathways and biological activities of this compound.

Application Notes for Drug Development

  • Synergistic Potential: Astragalus saponins, flavonoids, and polysaccharides often work synergistically [4] [5]. Investigating this compound in combination with other Astragalus components or standard chemotherapeutic agents (e.g., 5-Fluorouracil) could be a fruitful research avenue [1].
  • Drug Delivery Considerations: Like many natural polysaccharides and glycosides, this compound may face challenges with low oral bioavailability due to its large molecular weight and low lipophilicity [6]. Formulation strategies such as nanocarriers could be explored to improve its absorption and efficacy [6].

References

Comprehensive Technical Analysis of Astragaloside II: Mechanisms, Signaling Pathways, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Astragaloside II (AS-II) is a prominent cycloartane-type triterpene saponin isolated from the traditional Chinese medicinal herb Astragalus membranaceus (Huangqi). This natural compound has gained significant attention in pharmacological research due to its diverse therapeutic properties and multi-target mechanisms of action. AS-II represents one of the key bioactive constituents responsible for the widely recognized immunomodulatory, tissue-repairing, and anti-inflammatory effects of its parent herb. The compound features a characteristic four-ring cycloartane skeleton with sugar moieties attached at specific positions, which contributes to its biological activity and pharmacokinetic properties.

Research over the past decade has revealed that AS-II exerts therapeutic effects across multiple physiological systems, including gastrointestinal, renal, pulmonary, nervous, and immune systems. Unlike single-target pharmaceuticals, AS-II demonstrates a unique capacity to modulate complex signaling networks in a context-dependent manner, making it a compelling candidate for drug development against multifactorial diseases. This comprehensive review systematically organizes the current scientific understanding of AS-II's mechanisms of action, supported by experimental evidence from both in vitro and in vivo studies, with particular emphasis on its potential applications in drug development and therapeutic interventions.

Multisystem Mechanisms of Action

The therapeutic effects of this compound span multiple organ systems and disease models. The table below systematically summarizes the key mechanisms and experimental evidence for each physiological system:

Table 1: Comprehensive Mechanisms of this compound Across Physiological Systems

Physiological System Primary Mechanisms Experimental Models Key Outcomes
Intestinal Repair [1] Enhanced L-arginine uptake; Increased CAT1/CAT2 expression; mTOR pathway activation; Promotion of protein synthesis Human intestinal Caco-2 cells; TNBS-induced mouse colitis model ↑ wound closure (41.42% vs 30.77% control); ↑ cell proliferation (1.22-fold vs control); attenuated weight loss in mice (94.85% vs 85.75% control)
Immune Modulation [2] [3] CD45 PTPase activation; LCK dephosphorylation; T-cell proliferation; Th1 cytokine production Mouse splenocytes; Cyclophosphamide-induced immunosuppression model ↑ T-cell proliferation; ↑ IL-2 and IFN-γ production; restored immune function in immunosuppressed mice
Renal Protection [4] [5] Mitochondrial dynamics regulation; Enhanced mitophagy (PINK1/Parkin); Nrf2/Keap1 pathway activation; Reduced podocyte apoptosis STZ-induced diabetic rats; Podocyte culture models ↓ albuminuria; improved mitochondrial function; restored autophagy proteins (Mfn2, Fis1, P62, LC3)
Nervous System Repair [6] p75NTR receptor binding; β-catenin/Id2/MBP signaling; OPC differentiation promotion Cuprizone and EAE demyelination models; OPC cultures Enhanced remyelination; improved neurobehavioral outcomes; increased oligodendrocyte production
Pulmonary Protection [7] [8] mTORC1/GSK-3β pathway activation; NF-κB inhibition; Inflammatory cytokine reduction CS/LPS-induced COPD mouse model; RAW264.7 macrophages Reduced lung inflammation; decreased pro-inflammatory factors; improved lung function
Bone Formation [9] BMP-2 pathway activation; Smad1/5/8 and MAPK signaling; Osteoblast differentiation Rat primary osteoblasts ↑ osteoblast proliferation, differentiation, and mineralization; ↑ bone nodule formation

The diverse pharmacological profile of this compound demonstrates its potential as a multi-system therapeutic agent. The consistency of effects across various disease models—from intestinal and renal repair to neural regeneration—suggests that AS-II modulates fundamental cellular processes that are common to multiple tissue types. Particularly noteworthy is its repeated involvement with mTOR signaling pathways across different systems, indicating this may represent a central mechanism of its regenerative properties. The immunomodulatory effects further complement its tissue-repair capabilities, creating a comprehensive therapeutic profile that addresses both inflammatory and regenerative components of disease processes.

Detailed Signaling Pathways and Experimental Evidence

Intestinal Repair Mechanisms

The promotion of intestinal epithelial repair represents one of the most thoroughly characterized mechanisms of this compound. In a landmark study investigating inflammatory bowel disease models, AS-II demonstrated a dose-dependent ability to enhance wound closure in Caco-2 cell monolayers, with the most significant effects observed at 0.1 μM concentration [1]. The mechanistic basis for this effect involves a sophisticated L-arginine transport pathway wherein AS-II upregulates cationic amino acid transporters CAT1 and CAT2, resulting in increased cellular uptake of L-arginine by 104.73 ± 3.90 pmol/mg protein/min compared to controls.

The subsequent intracellular signaling events follow a well-defined cascade:

Figure 1: this compound Intestinal Repair Signaling Pathway

G ASII ASII CAT CAT1/CAT2 Transporters ASII->CAT LArg L-arginine Uptake CAT->LArg mTOR mTOR Activation LArg->mTOR S6K S6K Phosphorylation mTOR->S6K BP1 4E-BP1 Phosphorylation mTOR->BP1 PS Protein Synthesis S6K->PS BP1->PS WH Wound Healing PS->WH Lysine Lysine (Inhibitor) Lysine->LArg Blocks Rapamycin Rapamycin (Inhibitor) Rapamycin->mTOR Blocks

This pathway was conclusively validated through inhibition experiments where both lysine (a competitive inhibitor of CAT transporters) and rapamycin (an mTORC1 inhibitor) completely abolished AS-II-induced wound healing, protein synthesis, and downstream phosphorylation events [1]. The translational relevance of these cellular findings was confirmed in a TNBS-induced mouse colitis model, where AS-II administration attenuated weight loss, improved intestinal lengths, and reduced inflammation markers, demonstrating its potential therapeutic value for inflammatory bowel diseases.

Immunomodulatory Mechanisms

AS-II exhibits a unique immunomodulatory profile that differs from conventional immunosuppressants or immunostimulants. The compound demonstrates a remarkable ability to enhance T cell activation through targeted regulation of CD45 protein tyrosine phosphatase activity, a critical regulator of T cell receptor signaling [2] [3]. At concentrations of 10-30 nM, AS-II significantly enhanced the proliferation of primary splenocytes induced by ConA, alloantigen, or anti-CD3 stimulation. Furthermore, AS-II (30 nM) increased IL-2 and IFN-γ secretion, upregulated mRNA levels of IFN-γ and T-bet transcription factors, and promoted expression of activation markers CD25 and CD69 on primary CD4+ T cells upon TCR stimulation.

Figure 2: this compound Immunomodulation Signaling Pathway

G ASII ASII CD45 CD45 PTPase Activation ASII->CD45 LCK LCK (Tyr505) Dephosphorylation CD45->LCK TCR TCR Signaling Activation LCK->TCR Prolif T-cell Proliferation TCR->Prolif Cytokines IL-2, IFN-γ Production TCR->Cytokines CD25 CD25 Expression TCR->CD25 CD69 CD69 Expression TCR->CD69 CD45_Inhib CD45 Inhibitor CD45_Inhib->CD45 Blocks

The specificity of this immunomodulation is particularly noteworthy. AS-II demonstrated no apparent effects on B cell proliferation, indicating a selective action on cellular immunity rather than broad immune stimulation [2]. This targeted mechanism was further validated in cyclophosphamide-induced immunosuppressed mice, where oral administration of AS-II (50 mg/kg) restored splenic T cell proliferation and cytokine production, substantiating its potential application in immunodeficiency conditions.

Organ-Protective Mechanisms
3.3.1 Renal Protection

In diabetic nephropathy models, AS-II demonstrated significant podocyte-protective effects through modulation of mitochondrial dynamics and mitophagy. In STZ-induced diabetic rats, AS-II administration (3.2 and 6.4 mg·kg⁻¹·d⁻¹ for 9 weeks) ameliorated albuminuria, renal histopathology, and podocyte foot process effacement [4] [5]. The molecular mechanisms involved:

  • Restoration of mitochondrial dynamics through regulation of fusion/fission proteins (Mfn2, Fis1)
  • Activation of mitophagy via the PINK1/Parkin pathway
  • Enhancement of antioxidant responses through the Nrf2/Keap1 signaling axis
  • Reduction of podocyte apoptosis through mitochondrial pathway modulation

These multi-faceted actions on fundamental cellular quality control mechanisms position AS-II as a promising candidate for addressing the complex pathophysiology of diabetic nephropathy and other proteinuric kidney diseases.

3.3.2 Pulmonary Protection

In chronic obstructive pulmonary disease (COPD) models, AS-II exhibited significant anti-inflammatory effects in a cigarette smoke and LPS-induced mouse model [7] [8]. The compound attenuated lung dysfunction, histopathological damage, inflammatory infiltration, and pro-inflammatory cytokine secretion through a novel mechanism involving the mTORC1/GSK-3β signaling pathway. AS-II enhanced mTORC1 activation, which subsequently phosphorylated and inhibited GSK-3β activity. This led to promoted binding of CREB-binding protein (CBP) to CREB, thereby antagonizing its interaction with nuclear factor-κB (NF-κB) and inhibiting the transcriptional activity of this master inflammatory regulator.

The critical dependence on mTORC1 signaling was confirmed through inhibition experiments where rapamycin completely abolished the protective effects of AS-II against LPS-induced inflammatory damage in RAW264.7 cells [8]. This mechanism represents a sophisticated anti-inflammatory pathway that leverages the cross-talk between metabolic and inflammatory signaling networks.

3.3.3 Nervous System Repair

A groundbreaking 2025 study revealed that AS-II facilitates remyelination in demyelinating diseases such as multiple sclerosis through direct interaction with the p75 neurotrophin receptor (p75NTR) [6]. Using advanced techniques including drug affinity responsive target stability mass spectrometry and cellular thermal shift assays, researchers demonstrated that AS-II binds specifically to p75NTR at residues Pro253 and Ser257, stabilizing its structure and promoting downstream signaling that ultimately enhances oligodendrocyte precursor cell differentiation and myelin regeneration.

The signaling cascade involves:

  • Binding and stabilization of p75NTR
  • Activation of β-catenin/Id2/MBP signaling axis
  • Promotion of oligodendrocyte maturation
  • Enhanced myelin basic protein expression

The essential nature of p75NTR for these effects was confirmed in knockout mice, where AS-II failed to restore myelin or neural function, providing compelling genetic evidence for this mechanism [6].

3.3.4 Bone Formation

In skeletal system applications, AS-II demonstrated significant osteogenic induction capabilities in rat primary osteoblasts [9]. The compound stimulated osteoblast proliferation, differentiation, and mineralization through activation of bone morphogenetic protein-2 (BMP-2) signaling and subsequent engagement of both Smad1/5/8 and MAPK pathways. This dual activation led to increased expression of the master osteogenic transcription factor Runx2/Cbfa1. The critical role of BMP-2 was established through inhibition experiments where Noggin (a BMP antagonist) blocked AS-II-mediated osteoblast differentiation and pathway activation.

Experimental Protocols and Methodologies

In Vitro Assessment Protocols
4.1.1 Cell Proliferation and Scratch Wound Assay [1]

Primary Intestinal Epithelial Cells (Caco-2) Culture:

  • Culture human intestinal Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂
  • Seed cells in 96-well plates (5×10³ cells/well) for proliferation assays or 6-well plates (2×10⁵ cells/well) for wound healing assays
  • Serum-starve cells for 24 hours before AS-II treatment to synchronize cell cycle

AS-II Treatment:

  • Prepare AS-II stock solution in DMSO and dilute with culture medium to final concentrations (0.01, 0.1, and 1 μM)
  • Include vehicle control (DMSO ≤0.1%)
  • Treat cells for 24-72 hours based on experimental endpoint

Scratch Wound Assay:

  • Create a uniform scratch wound using a sterile 200 μL pipette tip when cells reach 90-95% confluence
  • Wash cells with PBS to remove detached cells and add fresh medium containing AS-II
  • Capture images at 0, 24, and 48 hours using an inverted microscope
  • Quantify wound closure percentage using image analysis software (ImageJ)

Cell Proliferation Assessment:

  • Measure cell viability using MTT assay: add 0.5 mg/mL MTT solution and incubate for 4 hours at 37°C
  • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm with reference at 630 nm
  • Express results as fold-change compared to control
4.1.2 L-arginine Uptake Measurement [1]

Radioisotope Uptake Assay:

  • Wash cells twice with uptake buffer (125 mM NaCl, 25 mM HEPES, 4.8 mM KCl, 1.2 mM MgSO₄, 5.6 mM glucose, 1.2 mM CaCl₂, pH 7.4)
  • Incubate cells with L-[³H]arginine (1 μCi/mL) in uptake buffer for 10 minutes at 37°C
  • Terminate uptake by rapid removal of radioactive medium followed by three ice-cold PBS washes
  • Solubilize cells in 0.1% SDS and measure radioactivity by liquid scintillation counting
  • Calculate L-arginine uptake as pmol/mg protein/min

Inhibition Studies:

  • Pre-incubate cells with lysine (10 mM) for 30 minutes before AS-II treatment to competitively inhibit CAT transporters
  • Use rapamycin (20 nM) to inhibit mTORC1 signaling
In Vivo Experimental Models
4.2.1 TNBS-Induced Colitis Model [1]

Colitis Induction:

  • Use 6-8 week old female BALB/c mice (18-22 g)
  • Sensitize with 1% TNBS (2,4,6-trinitrobenzene sulfonic acid) in 50% ethanol administered rectally (100 μL per mouse) using a polyethylene catheter
  • Administer AS-II (0.1-1 mg/kg) or vehicle orally for 7-14 days post-TNBS administration

Disease Assessment:

  • Monitor body weight daily and calculate percentage change from baseline
  • Measure colon length at sacrifice as an indicator of inflammation severity
  • Assess mucosal damage and inflammatory cell infiltration by histology (H&E staining)
  • Quantify myeloperoxidase (MPO) activity as a marker of neutrophil infiltration
4.2.2 STZ-Induced Diabetic Nephropathy Model [4] [5]

Diabetes Induction:

  • Use male Sprague-Dawley rats (200-250 g)
  • Induce diabetes with single intraperitoneal injection of streptozotocin (55 mg/kg in citrate buffer, pH 4.5)
  • Confirm diabetes 72 hours post-injection (blood glucose >16.7 mmol/L)

Drug Administration:

  • Randomize diabetic rats into treatment groups 2 weeks after STZ confirmation
  • Administer AS-II (3.2 and 6.4 mg·kg⁻¹·d⁻¹) or losartan (10 mg·kg⁻¹·d⁻¹) as positive control via oral gavage for 9 weeks
  • Include non-diabetic rats as normal controls

Renal Function Assessment:

  • Collect 24-hour urine using metabolic cages at 0 and 9 weeks
  • Measure urinary albumin/creatinine ratio (ACR) using automated analyzer
  • Process kidney tissue for histology (PAS staining) and electron microscopy for podocyte foot process evaluation
  • Analyze mitochondrial dynamics proteins (Mfn2, Fis1) and autophagy markers (P62, LC3) by Western blot
Experimental Model Induction Method AS-II Dosage Treatment Duration Primary Endpoints
TNBS-Induced Colitis [1] Rectal TNBS in 50% ethanol 0.1-1 mg/kg (oral) 7-14 days Body weight change, colon length, MPO activity, histology score
STZ-Induced Diabetic Nephropathy [4] [5] IP STZ (55 mg/kg) 3.2, 6.4 mg·kg⁻¹·d⁻¹ (oral) 9 weeks Urinary ACR, blood glucose, podocyte foot process effacement, mitochondrial proteins
CS/LPS-Induced COPD [7] [8] LPS instillation + cigarette smoke exposure 10, 20 mg/kg (oral) 4 weeks Lung index, inflammatory cells, cytokine levels, lung histopathology
Cuprizone/EAE Demyelination [6] Cuprizone diet or MOG immunization 5, 10 mg/kg (IP) 4-6 weeks Neurobehavioral scores, myelin integrity, oligodendrocyte counts
Cyclophosphamide Immunosuppression [2] [3] IP cyclophosphamide (80 mg/kg) 50 mg/kg (oral) 10-14 days Spleen T cell proliferation, IL-2/IFN-γ production, CD25/CD69 expression

Conclusion and Therapeutic Potential

The comprehensive analysis of this compound reveals a complex pharmacological profile with therapeutic potential across multiple disease domains. The compound's ability to modulate fundamental cellular processes including nutrient transport, metabolic signaling, immune activation, and cellular differentiation positions it as a promising candidate for drug development. Particularly noteworthy is the consistent observation of efficacy in the low micromolar to nanomolar range across diverse experimental systems, suggesting high potency and potentially favorable dosing parameters for clinical translation.

Several key aspects of AS-II's mechanism merit emphasis for future research:

  • The tissue-reparative effects appear to involve enhanced cellular biosynthetic capacity through mTOR-mediated protein synthesis
  • The immunomodulatory properties demonstrate remarkable specificity for T cell activation via CD45 regulation
  • The organ-protective actions consistently involve restoration of mitochondrial function and reduction of inflammatory signaling
  • The recently identified remyelination potential reveals previously unappreciated applications in neurological disorders

References

Comprehensive Technical Review: Pharmacological Activities of Astragaloside II

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Astragaloside II

This compound (AS-II) is a prominent cycloartane-type triterpene saponin extracted from the traditional medicinal herb Astragalus membranaceus (Huang Qi), which has been extensively used in traditional Chinese medicine for its immunomodulatory and tonic properties [1] [2]. As one of the primary bioactive constituents of Radix Astragali, AS-II has gained significant attention in recent years for its diverse pharmacological activities and potential therapeutic applications in various disease conditions, including inflammatory bowel disease, demyelinating neurological disorders, diabetic nephropathy, and immune dysfunction [1] [3] [4]. The compound's chemical structure features a characteristic cycloartane skeleton with sugar moieties attached, which contributes to its biological activity and solubility properties. With an increasing body of preclinical evidence supporting its multi-target mechanisms of action, AS-II has emerged as a promising candidate for drug development, particularly in conditions where current therapeutic options remain limited or primarily symptomatic [3].

Comprehensive Therapeutic Activities

Inflammatory Bowel Disease and Intestinal Repair

AS-II demonstrates significant efficacy in promoting intestinal epithelial repair in inflammatory bowel disease (IBD) models. In human intestinal Caco-2 cells, AS-II (0.1 μM) enhanced scratch wound closure by approximately 37% compared to controls and increased cell proliferation by 22% at the same concentration [1]. The healing effects were mediated through augmented L-arginine uptake (104.73 ± 3.90 pmol/mg protein/min at 6 hours compared to control) via upregulation of cationic amino acid transporters CAT1 and CAT2 protein levels [1]. Furthermore, AS-II activated the mTOR signaling pathway, increasing phosphorylation of mTOR (1.44 ± 0.02 fold-increase), S6K, and 4E-BP1, resulting in enhanced protein synthesis [1]. These effects were substantially suppressed by lysine (a competitive inhibitor of CATs) and rapamycin (an mTORC1 inhibitor), confirming the involvement of these pathways. In a murine TNBS-induced colitis model, AS-II treatment attenuated weight loss (improved from 85.75% to 94.85% of initial body weight) and reduced inflammatory markers including myeloperoxidase activity [1].

Demyelinating Neurological Diseases

In a groundbreaking 2025 study, AS-II demonstrated remarkable remyelination capacity in models of demyelinating diseases such as multiple sclerosis and neuromyelitis optica [3]. Unlike current immunomodulatory treatments, AS-II directly promotes myelin regeneration by facilitating oligodendrocyte precursor cell (OPC) differentiation through the p75NTR receptor-mediated β-catenin/Id2/MBP signaling axis [3]. Mechanistically, AS-II directly binds to p75NTR at specific residues (Pro253, Ser257), stabilizing its structure and promoting downstream signaling that ultimately enhances myelin basic protein (MBP) expression and myelin sheath formation [3]. In both cuprizone and experimental autoimmune encephalomyelitis (EAE) models, AS-II treatment improved neurobehavioral outcomes, increased oligodendrocyte production, and enhanced myelin integrity. Crucially, in p75NTR knockout mice, AS-II failed to restore myelin or neural function, confirming the essential nature of this receptor for its mechanism of action [3].

Diabetic Nephropathy and Podocyte Protection

In streptozotocin (STZ)-induced diabetic rats, AS-II (3.2 and 6.4 mg·kg⁻¹·d⁻¹ for 9 weeks) ameliorated albuminuria and renal histopathology, while reducing podocyte foot process effacement and apoptosis [4] [5]. The nephroprotective effects were mediated through the amelioration of mitochondrial dysfunction via regulation of mitochondrial dynamics proteins (Mfn2, Fis1) and enhancement of mitophagy through the PINK1/Parkin pathway [4]. AS-II also activated the Nrf2-mediated antioxidative response by decreasing Keap1 protein levels, thereby reducing oxidative stress in diabetic podocytes [4]. These findings highlight the potential of AS-II in addressing the multifaceted pathophysiology of diabetic nephropathy, particularly in preserving podocyte integrity and mitochondrial function under hyperglycemic conditions.

Immunomodulation and T-Cell Activation

AS-II exhibits potent immunomodulatory activity by enhancing T-cell activation through regulation of CD45 protein tyrosine phosphatase (CD45 PTPase) activity [2] [6]. At concentrations of 10-30 nM, AS-II significantly enhanced the proliferation of primary splenocytes induced by ConA, alloantigen, or anti-CD3 stimulation [2]. Furthermore, AS-II (30 nM) promoted Th1 cytokine production, increasing IL-2 and IFN-γ secretion while upregulating mRNA levels of IFN-γ and T-bet in primary splenocytes [2]. The compound also promoted the expression of activation markers CD25 and CD69 on primary CD4+ T cells upon TCR stimulation [2]. Mechanistically, AS-II (100 nM) promoted CD45-mediated dephosphorylation of LCK (Tyr505), a key step in T-cell receptor signaling activation, which could be blocked by a specific CD45 PTPase inhibitor [2]. In cyclophosphamide-induced immunosuppressed mice, oral administration of AS-II (50 mg/kg) restored the proliferation of splenic T cells and the production of IFN-γ and IL-2, demonstrating its potential in immunodeficiency conditions [2].

Table 1: Summary of Key Pharmacological Activities of this compound

Therapeutic Area Model System Key Effects Mechanisms Effective Concentrations/Doses
Inflammatory Bowel Disease Human Caco-2 cells; TNBS-induced murine colitis Enhanced wound closure (37%); Increased cell proliferation (22%); Attenuated weight loss ↑ L-arginine uptake; ↑ CAT1/CAT2; ↑ mTOR/S6K/4E-BP1 phosphorylation 0.1 μM (in vitro); Not specified (in vivo) [1]
Demyelinating Diseases Cuprizone and EAE models; OPC cultures Improved neurobehavioral outcomes; Enhanced remyelination; Increased OL production p75NTR binding (Pro253, Ser257); ↓ β-catenin/Id2/MBP signaling Not specified [3]
Diabetic Nephropathy STZ-induced diabetic rats Ameliorated albuminuria; Reduced podocyte apoptosis; Improved mitochondrial function ↑ Mfn2; ↓ Fis1; ↑ PINK1/Parkin; ↑ Nrf2; ↓ Keap1 3.2-6.4 mg·kg⁻¹·d⁻¹ (9 weeks) [4] [5]
Immunomodulation Mouse splenocytes/T cells; Cyclophosphamide-induced immunosuppression Enhanced T-cell proliferation; ↑ IL-2, IFN-γ; ↑ CD25/CD69 expression CD45 PTPase activation; ↓ LCK (Tyr505) phosphorylation 10-100 nM (in vitro); 50 mg/kg (in vivo) [2] [6]

Molecular Mechanisms and Signaling Pathways

AS-II exerts its diverse pharmacological effects through modulation of multiple signaling pathways across different tissue and disease contexts. The compound demonstrates a remarkable ability to interact with specific molecular targets, initiating cascades of intracellular events that ultimately lead to its therapeutic effects [1] [3] [2].

In intestinal epithelial cells, AS-II enhances L-arginine uptake through upregulation of cationic amino acid transporters CAT1 and CAT2, leading to subsequent activation of the mTOR pathway [1]. This activation results in phosphorylation of downstream targets S6K and 4E-BP1, enhancing protein synthesis and cellular proliferation essential for wound healing [1]. The dependence on L-arginine transport was confirmed through inhibition experiments with lysine, while the crucial role of mTOR signaling was verified using rapamycin, which effectively reversed the promotive effects of AS-II on wound closure and protein synthesis [1].

In neurological contexts, AS-II directly binds to the p75 neurotrophin receptor (p75NTR) at specific amino acid residues (Pro253, Ser257), triggering a signaling cascade that involves modulation of the β-catenin/Id2/MBP axis [3]. This pathway ultimately leads to enhanced differentiation of oligodendrocyte precursor cells into mature oligodendrocytes capable of producing myelin basic protein (MBP) and forming functional myelin sheaths around axons [3]. The essential nature of p75NTR for this mechanism was definitively established through experiments with p75NTR knockout mice, in which AS-II completely lost its remyelination efficacy [3].

In diabetic nephropathy, AS-II preserves podocyte function through regulation of mitochondrial dynamics and enhancement of mitophagy [4]. The compound modulates the balance between mitochondrial fusion and fission proteins, increasing Mfn2 while decreasing Fis1, thereby reducing excessive mitochondrial fragmentation [4]. Simultaneously, AS-II activates the PINK1/Parkin pathway for targeted clearance of damaged mitochondria while stimulating the Nrf2-mediated antioxidative response through disruption of the Keap1-Nrf2 interaction, resulting in reduced oxidative stress [4].

For immunomodulation, AS-II enhances T-cell activation through regulation of CD45 protein tyrosine phosphatase activity, which promotes dephosphorylation of LCK at Tyr505, a critical step in T-cell receptor signaling initiation [2] [6]. This mechanism leads to enhanced T-cell proliferation, cytokine production (particularly IL-2 and IFN-γ), and expression of activation markers CD25 and CD69, ultimately boosting T-cell-mediated immune responses [2].

Graphviz diagram: Molecular signaling pathways of this compound

G cluster_0 Intestinal Epithelial Repair cluster_1 Remyelination cluster_2 Podocyte Protection cluster_3 Immunomodulation ASII ASII CAT1_CAT2 CAT1/CAT2 Upregulation ASII->CAT1_CAT2 p75NTR p75NTR Binding (Pro253, Ser257) ASII->p75NTR Mitochondrial Mitochondrial Dynamics (Mfn2↑, Fis1↓) ASII->Mitochondrial PINK1_Parkin PINK1/Parkin Activation ASII->PINK1_Parkin Nrf2_Keap1 Nrf2/Keap1 Pathway ASII->Nrf2_Keap1 CD45 CD45 PTPase Activation ASII->CD45 L_Arg_Uptake L-arginine Uptake CAT1_CAT2->L_Arg_Uptake mTOR mTOR Pathway Activation L_Arg_Uptake->mTOR S6K_4EBP1 S6K/4E-BP1 Phosphorylation mTOR->S6K_4EBP1 Protein_Synthesis Protein Synthesis S6K_4EBP1->Protein_Synthesis Wound_Healing Wound Healing Protein_Synthesis->Wound_Healing Beta_catenin β-catenin/Id2 Modulation p75NTR->Beta_catenin MBP MBP Expression Beta_catenin->MBP OPC_Diff OPC Differentiation MBP->OPC_Diff Myelin_Repair Myelin Repair OPC_Diff->Myelin_Repair Podocyte_Prot Podocyte Protection Mitochondrial->Podocyte_Prot Mitophagy Mitophagy PINK1_Parkin->Mitophagy Mitophagy->Podocyte_Prot Oxidative_Stress Reduced Oxidative Stress Nrf2_Keap1->Oxidative_Stress Oxidative_Stress->Podocyte_Prot LCK LCK (Tyr505) Dephosphorylation CD45->LCK TCR_Signaling TCR Signaling Activation LCK->TCR_Signaling Cytokines IL-2/IFN-γ Production TCR_Signaling->Cytokines Tcell_Act T-cell Activation TCR_Signaling->Tcell_Act Cytokines->Tcell_Act

Molecular signaling pathways of this compound across different therapeutic applications

Experimental Protocols and Methodologies

In Vitro Models and Assays

Intestinal Epithelial Repair Studies: For investigation of IBD-related mechanisms, human intestinal epithelial Caco-2 cells were maintained in appropriate culture conditions [1]. Cell proliferation was assessed using standard colorimetric or fluorometric assays after treatment with varying concentrations of AS-II (0.01, 0.1, and 1 μM) [1]. Scratch wound closure assays were performed by creating a linear scratch in confluent cell monolayers, followed by treatment with AS-II and monitoring closure over 48 hours using time-lapse microscopy [1]. L-arginine uptake was measured using radioactive or fluorescent-labeled L-arginine, with uptake calculated as pmol/mg protein/min [1]. Protein expression of CAT1, CAT2, and components of the mTOR pathway (mTOR, S6K, 4E-BP1) along with their phosphorylated forms were analyzed by western blotting with specific antibodies [1]. To confirm mechanism specificity, inhibitors including lysine (competitive inhibitor of CATs) and rapamycin (mTORC1 inhibitor) were employed in pretreatment protocols [1].

Immunomodulation Studies: Primary splenocytes and T-cells were isolated from BALB/c and C57BL/6 mice (6-8 weeks old) [2] [6]. Cell proliferation was measured using [3H]-thymidine incorporation assays after stimulation with ConA, alloantigen, or anti-CD3 in the presence or absence of AS-II (10-100 nM) [2]. Cytokine production (IL-2, IFN-γ) was quantified using ELISA, while mRNA expression of IFN-γ and T-bet was analyzed by RT-PCR [2]. Surface activation markers (CD25, CD69) on CD4+ T-cells were assessed by flow cytometry after staining with fluorescent-labeled antibodies [2]. CD45 PTPase activity was measured using a colorimetric assay with pNPP/OMFP as substrates, monitoring absorbance at 410/490 nm [2]. For mechanism confirmation, a specific CD45 PTPase inhibitor (N-(9,10-dioxo-9,10-dihydro-phenanthren-2-yl)-2,2-dimethyl-propionamide) was utilized [2].

Remyelination Studies: Oligodendrocyte precursor cells (OPCs) were cultured and induced to differentiate in the presence or absence of AS-II [3]. The direct binding target of AS-II was identified using drug affinity responsive target stability (DARTS) mass spectrometry, cellular thermal shift assay (CETSA), and surface plasmon resonance (SPR) assays, which confirmed p75NTR as the molecular target with specific binding residues (Pro253, Ser257) [3]. Differentiation was assessed by monitoring myelin basic protein (MBP) expression through immunocytochemistry and western blotting [3].

In Vivo Models and Evaluation Methods

TNBS-Induced Colitis Model: Colitis was induced in mice by administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) [1]. AS-II was administered at specified doses, with disease activity monitored through body weight changes, colon length measurements, and histological evaluation [1]. Inflammatory response was assessed by measuring myeloperoxidase (MPO) activity in intestinal tissues [1].

Diabetic Nephropathy Model: Diabetes was induced in Sprague-Dawley rats (200-250 g) by a single intraperitoneal injection of streptozotocin (STZ) at 55 mg/kg [4] [5]. Rats with blood glucose levels >16.7 mmol/L were considered diabetic and treated with AS-II (3.2 or 6.4 mg·kg⁻¹·d⁻¹) or vehicle for 9 weeks [4]. Renal function was assessed by measuring urinary albumin/creatinine ratio (ACR) and biochemical parameters [4]. Kidney histopathology was evaluated through hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) staining [4]. Podocyte apoptosis was assessed by TUNEL assay, while podocyte foot process effacement was examined by electron microscopy [4]. Expression of mitochondrial dynamics-related proteins (Mfn2, Fis1), autophagy-related proteins (P62, LC3), and components of the Nrf2/PINK1 pathway were analyzed by immunohistochemistry, western blot, and real-time PCR [4].

Demyelination Models: Two established models were employed: cuprizone-induced demyelination and experimental autoimmune encephalomyelitis (EAE) [3]. AS-II was administered at specified doses, and neurobehavioral outcomes were evaluated using appropriate scoring systems [3]. Myelin integrity was assessed by luxol fast blue staining and electron microscopy, while oligodendrocyte production was quantified by immunohistochemistry for specific markers [3]. The critical role of p75NTR was confirmed using p75NTR knockout mice [3].

Immunosuppression Model: Immunosuppression was induced in mice by injection of cyclophosphamide (CTX) at 80 mg/kg [2]. AS-II (50 mg/kg) was administered orally, and immune function recovery was assessed by measuring splenic T-cell proliferation and cytokine production (IL-2, IFN-γ) [2].

Quantitative Data and Efficacy Metrics

Table 2: Quantitative Efficacy Metrics of this compound in Preclinical Models

Parameter Experimental System Control Values AS-II Treated Values Change Citation
Cell Proliferation Caco-2 cells 1.00 (baseline) 1.22 ± 0.03 (0.1 μM) +22% [1]
Scratch Wound Closure Caco-2 cells (48h) 30.77 ± 2.13% 42.17 ± 1.42% (0.1 μM) +37% [1]
L-arginine Uptake Caco-2 cells (6h) Baseline 104.73 ± 3.90 pmol/mg protein/min Significant increase [1]
mTOR Phosphorylation Caco-2 cells (1h) 1.00 (baseline) 1.44 ± 0.02 fold-increase +44% [1]
Body Weight Maintenance TNBS-colitis mice 85.75 ± 2.54% 94.85 ± 1.78% +9.1% improvement [1]
Urinary ACR STZ-diabetic rats Elevated in diabetes Significantly reduced Improvement [4]
T-cell Proliferation Mouse splenocytes (+ConA) Baseline Significantly enhanced (10-30 nM) Dose-dependent increase [2]
IL-2 Production Mouse splenocytes Baseline Significantly increased (30 nM) Substantial increase [2]
IFN-γ Production Mouse splenocytes Baseline Significantly increased (30 nM) Substantial increase [2]

Therapeutic Potential and Future Directions

The accumulating preclinical evidence positions this compound as a promising multi-target therapeutic candidate with potential applications in several challenging clinical areas [1] [3] [4]. In inflammatory bowel disease, AS-II addresses the crucial aspect of epithelial barrier restoration, which represents a therapeutic gap in current IBD management that primarily focuses on immunosuppression rather than promoting healing [1]. For demyelinating neurological diseases, AS-II's direct remyelination capacity distinguishes it from available treatments that primarily modulate immune responses without directly repairing existing damage [3]. This could potentially address the progressive disability in multiple sclerosis that continues despite adequate immunosuppression.

In diabetic nephropathy, AS-II's podocyte-protective effects and its action on mitochondrial function and oxidative stress target fundamental pathophysiological mechanisms that are not adequately addressed by current standard therapies like RAAS blockade [4]. Similarly, in immunomodulation, AS-II's specific enhancement of T-cell function through CD45 activation offers a novel approach to immunodeficiency conditions that may complement existing strategies [2] [6].

The future development of AS-II should focus on addressing several key areas: First, comprehensive ADMET studies are needed to fully characterize its pharmacokinetic profile and potential toxicity. Second, formulation optimization may be necessary to improve its bioavailability and tissue targeting. Third, well-designed clinical trials are essential to translate these promising preclinical findings into human therapeutic applications. Additionally, further exploration of its potential synergistic effects with existing therapeutics could open avenues for combination therapies that might enhance efficacy while reducing side effects through dose reduction of individual agents.

References

An Overview of Bioactive Components in Astragalus

Author: Smolecule Technical Support Team. Date: February 2026

The Astragalus genus contains over 300 chemical constituents [1]. The primary bioactive compounds responsible for its wide-ranging pharmacological effects include [1]:

  • Saponins: This group includes various astragalosides (e.g., Astragaloside IV, A, II).
  • Flavonoids: Such as calycosin and rhamnocitrin.
  • Polysaccharides: Noted for their immunomodulatory effects.

While much research focuses on Astragaloside IV, recent studies indicate that Astragaloside II (AS-II) also possesses significant biological activity. The table below summarizes the key pharmacological activities identified for different astragalosides.

Table 1: Pharmacological Activities of Key Astragalosides

Compound Primary Pharmacological Activities Key Signaling Pathways Involved Representative Study Models
This compound Alleviates lung injury, suppresses ferroptosis [2] MAPK/Nrf2/GPX4 [2] Mouse model of PM2.5-induced injury [2]
Astragaloside IV Anti-fibrotic (idiopathic pulmonary fibrosis), anti-osteoarthritic, neuroprotective [3] [4] [5] PI3K-AKT [5], Src/PI3K/Akt, NF-κB, MAPK [3] [6] Bleomycin-induced mouse model, human lung fibroblasts, rabbit OA model [3] [5] [6]
Astragaloside A Anti-lung adenocarcinoma [7] HIF-1, PI3K-Akt [7] Human A549 lung cancer cells, molecular dynamics simulation [7]

Detailed Mechanism: this compound in Lung Injury

A 2025 study provides a clear mechanistic insight into how this compound alleviates PM2.5-induced lung injury by inhibiting ferroptosis, a novel form of regulated cell death [2].

The proposed mechanism involves the MAPK/Nrf2/GPX4 signaling axis. This compound pretreatment is shown to activate the MAPK pathway, which in turn upregulates the transcription factor Nrf2. Activated Nrf2 translocates to the nucleus and promotes the expression of GPX4, a key enzyme that protects cells from ferroptosis by reducing lipid peroxidation [2].

This pathway and the role of this compound can be visualized as follows:

G ASII This compound (AS-II) Pretreatment MAPK MAPK Pathway ASII->MAPK Activates Nrf2_inactive Nrf2 (Inactive) Cytoplasm MAPK->Nrf2_inactive Activates Nrf2_active Nrf2 (Active) Nucleus Nrf2_inactive->Nrf2_active Translocation GPX4 GPX4 Expression Nrf2_active->GPX4 Upregulates Ferroptosis Ferroptosis Inhibition GPX4->Ferroptosis Suppresses LungInjury Alleviated Lung Injury Ferroptosis->LungInjury

Diagram 1: The proposed mechanism by which this compound alleviates lung injury by suppressing ferroptosis via the MAPK/Nrf2/GPX4 axis [2].

Research Methodologies for Mechanism Exploration

The studies cited employ a modern, multi-disciplinary approach to validate the mechanisms of astragalosides. The following workflow is commonly used, integrating network pharmacology with experimental validation.

G Step1 1. Target Prediction Step2 2. PPI Network & Core Target Identification Step1->Step2 Step3 3. Enrichment Analysis (GO & KEGG) Step2->Step3 Step4 4. Molecular Docking & Dynamics Simulation Step3->Step4 Step5 5. Experimental Validation (In vitro & In vivo) Step4->Step5

Diagram 2: A common integrated workflow for elucidating the multi-target mechanisms of natural products like astragalosides [3] [8] [7].

Key Technical Protocols:

  • Network Pharmacology & Molecular Docking: This computational process starts with retrieving compound and disease targets from databases like TCMSP, SwissTargetPrediction, GeneCards, and DisGeNET [3] [8] [7]. After identifying overlapping targets, a Protein-Protein Interaction (PPI) network is built using the STRING database and analyzed with Cytoscape to find hub targets [3] [7]. Enrichment analysis then reveals involved biological processes and pathways (e.g., PI3K-Akt, MAPK) [3] [7]. Finally, molecular docking predicts binding affinity and stability between the compound and hub targets [3] [7].

  • Experimental Validation:

    • In Vivo Models: For this compound, a mouse model of PM2.5-induced lung injury was used [2]. For Astragaloside IV, a bleomycin-induced idiopathic pulmonary fibrosis mouse model and an osteoarthritis rabbit model are common [3] [5]. Outcomes are assessed via histological staining, MRI, and measurement of key biochemical markers [3] [2] [5].
    • In Vitro Models: Human cell lines, such as MRC-5 lung fibroblasts or A549 lung adenocarcinoma cells, are treated with the compound after inducing a disease state (e.g., with TGF-β1) [7] [5]. Techniques like CCK-8 for cell viability and qRT-PCR for gene expression are used for analysis [7] [5].

Conclusion and Future Perspectives

This compound is an emerging bioactive compound with a mechanistically defined role in protecting against lung injury by targeting ferroptosis [2]. Research into astragaloside compounds is increasingly powered by multi-target strategies that leverage traditional Chinese medicine as a source for innovative drug development [9].

Future work on this compound should include:

  • Expanding Disease Models: Testing its efficacy in other ferroptosis-related pathologies.
  • Structural Optimization: Exploring synthetic derivatives to improve potency and bioavailability.
  • Combination Therapies: Investigating its synergistic effects with other agents.

References

Comprehensive Application Notes and Protocols for Astragaloside II Extraction, Purification, and Pharmacological Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Astragaloside II

This compound is a major cycloartane-type triterpene glycoside extracted from the root of Astragalus membranaceus (Fisch.) Bge., a traditional Chinese medicinal herb commonly known as Huangqi. This bioactive compound has attracted significant research interest due to its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, antiviral, and tissue repair properties. As one of the key marker compounds for quality control of Astragalus preparations, efficient extraction and purification of this compound is essential for both research and potential therapeutic applications. These application notes provide detailed methodologies for the extraction, purification, quantification, and pharmacological evaluation of this compound, specifically designed for researchers, scientists, and drug development professionals working with natural products.

Extraction Methodologies and Protocols

Ultrasound-Cold Isostatic Pressure (ULT-CIP) Extraction

The ULT-CIP technique represents an innovative approach that combines ultrasonic disruption with ultra-high pressure processing to achieve superior extraction efficiency while preserving the structural integrity of the astragaloside compounds.

  • Protocol:

    • Raw Material Preparation: Pulverize dried Astragalus roots to a fine powder (150 mesh) and maintain under dry conditions at 4°C until extraction.
    • ULT-CIP Parameters:
      • Set extraction pressure to 400 MPa for 4 minutes
      • Apply concurrent ultrasonic treatment at 370W power for 60 minutes
    • Solvent System: Use 70% ethanol as extraction solvent with solid-to-liquid ratio of 1:25
    • Recovery: Concentrate extract under reduced pressure and lyophilize to obtain crude astragaloside powder [1].
  • Mechanistic Basis: The ULT-CIP method operates on the principle that cold isostatic pressure causes uniform compression beyond cellular deformation limits, resulting in complete cell wall rupture. Simultaneous ultrasonic cavitation generates microbubbles that implode, producing localized extreme temperatures and pressures that enhance solvent penetration and compound dissolution. This synergistic effect allows for efficient extraction while avoiding thermal degradation common in conventional methods [1].

Deep Eutectic Solvent-Aqueous Two-Phase System (DES-ATPS)

DES-based extraction provides an environmentally friendly alternative to conventional organic solvents, offering tunable properties for selective extraction of astragalosides.

  • DES Selection and Preparation:

    • Optimal DES Composition: Choline chloride:urea in 1:1 molar ratio
    • Preparation Method: Heat components at 80°C with continuous stirring until homogeneous liquid forms
    • Extraction Conditions:
      • DES concentration: 80 wt%
      • Solid-liquid ratio: 1:40
      • Extraction temperature: 60°C
      • Extraction time: 90 minutes [2]
  • Aqueous Two-Phase System Purification:

    • Phase-Forming Salt: K₃PO₄ at 41 wt% concentration
    • Temperature: 25°C for phase separation
    • Efficiency: This system achieves approximately 97.85% extraction efficiency for astragalosides while allowing DES recovery and reuse [2].
Comparative Analysis of Extraction Methods

Table 1: Quantitative Comparison of this compound Extraction Methods

Method Yield (mg/g) Conditions Time Advantages
ULT-CIP 56.25 ± 0.01 400 MPa, 370W ultrasound, 70% ethanol 64 min Highest yield, low temperature, preserves activity
DES-ATPS 14.11* 80% DES, 60°C, solid-liquid ratio 1:40 90 min Green solvent, recyclable system, high purity
Ultrasonic-Microwave 4.50 120W microwave, 250W ultrasound, solid-liquid ratio 1:25 150 sec Rapid, energy efficient
Conventional Solvent 32.47 ± 0.01 70% ethanol, 70°C 120 min Simple, equipment readily available

*Total polysaccharide yield under optimized conditions; specific astragaloside yield not reported [2] [1] [3].

Purification Strategies

Macroporous Resin Chromatography

Macroporous adsorption resins provide an efficient and scalable method for enrichment and preliminary purification of astragalosides from crude extracts.

  • Resin Selection: DA201 resin demonstrates excellent adsorption capacity for astragaloside compounds

  • Protocol:

    • Adsorption: Load crude extract dissolved in appropriate solvent onto resin column
    • Washing: Remove impurities with 3-5 column volumes of distilled water
    • Elution: Use 80% ethanol as eluent at flow rate of 5 BV/h
    • Concentration: Collect astragaloside-rich fractions and evaporate under reduced pressure [4]
  • Performance Metrics: This purification strategy effectively enriches total astragalosides with recovery rates exceeding 80%, significantly reducing impurities while maintaining bioactivity [4].

Ultrasonic Film Separation and Preparative Chromatography

Integrated membrane and chromatographic systems allow for simultaneous purification of multiple bioactive compounds from Astragalus extracts.

  • Ultrasonic Membrane Separation:

    • Membrane Specifications: Polysulfone ultrafiltration membrane with 6000-10000 Dalton molecular weight cut-off
    • Operating Parameters: Ultrasonic frequency 40kHz ± 0.5kHz, pH 2-13, temperature 0-60°C
    • Process: Separates macromolecular polysaccharides (retentate) from lower molecular weight astragalosides (permeate) [5]
  • Preparative Reverse-Phase Chromatography:

    • Column: C18 stationary phase, 5-25cm internal diameter, 18μm particle size
    • Mobile Phase: Gradient elution with methanol-water or acetonitrile-water
    • Collection: Monitor at 200-210nm and collect astragaloside-rich fractions
    • Outcome: Achieves astragaloside purity >90% following membrane pretreatment [5]

Analytical Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides the gold standard for sensitive and specific quantification of this compound in complex matrices.

  • Sample Preparation:

    • Extract 0.5g dried powder with 10mL methyl alcohol (chromatographic grade)
    • Sonicate for 120 minutes at 40Hz and 100W
    • Centrifuge at 12,000rpm for 15 minutes twice
    • Pass supernatant through 0.22μm hydrophobic membrane prior to analysis [6]
  • LC-MS/MS Parameters:

    • Column: Agilent Zorbax XDB C18 (2.1mm × 50mm, 3.5μm)
    • Mobile Phase: Gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid)
    • Flow Rate: 0.50mL/min
    • Detection: Multiple Reaction Monitoring (MRM)
    • Transitions: m/z 827.3 → 143.2 for this compound
    • Internal Standard: Buspirone (m/z 386.3 → 122.3) [7]
  • Method Validation:

    • Linearity: 5.0-200ng/mL in rat plasma
    • LLOQ: 5.0ng/mL in 50μL rat plasma
    • Accuracy and Precision: Meet standard validation criteria [7]
Pharmacokinetic Profile

This compound demonstrates unfavorable pharmacokinetics that may limit its therapeutic application:

  • Absolute Bioavailability: 0.79 ± 0.16% after oral administration
  • Elimination Half-life: 1.92 ± 0.30 hours
  • Interpretation: The extremely low oral bioavailability suggests poor absorption and/or extensive first-pass metabolism, indicating potential need for formulation strategies or structural analogs to improve pharmacokinetic properties [7].

Pharmacological Activities and Experimental Protocols

Immunomodulatory Activity Assessment

This compound demonstrates potent immunomodulatory effects primarily through enhancement of T-cell activation and proliferation.

  • Experimental Protocol:

    • Cell Preparation: Isolate primary splenocytes or T-cells from BALB/c or C57BL/6 mice (6-8 weeks old)
    • Treatment: Apply this compound at concentrations (10-30nM) to cells stimulated with ConA, alloantigen, or anti-CD3
    • Proliferation Assay: Measure using [³H]-thymidine incorporation assay
    • Cytokine Analysis: Quantify IL-2 and IFN-γ production using ELISA
    • Activation Markers: Assess CD25 and CD69 expression on CD4+ T-cells via flow cytometry
    • Mechanistic Studies: Evaluate CD45 protein tyrosine phosphatase activity using colorimetric assay with pNPP/OMFP substrates [8]
  • Key Findings:

    • Dose-dependent Enhancement: this compound (10-30nM) significantly enhances T-cell proliferation
    • Cytokine Induction: Increases IL-2 and IFN-γ production and upregulates mRNA expression of IFN-γ and T-bet
    • Activation Markers: Promotes expression of early (CD69) and late (CD25) T-cell activation markers
    • Molecular Mechanism: Enhances CD45-mediated dephosphorylation of LCK (Tyr505), initiating T-cell receptor signaling cascade [8]

The following diagram illustrates the molecular mechanism of this compound in T-cell activation:

G ASII This compound CD45 CD45 PTPase ASII->CD45 Activates LCK LCK (Tyr505) CD45->LCK Dephosphorylates TCR TCR Signaling Activation LCK->TCR Initiates Prolif T-cell Proliferation TCR->Prolif Cytokine IL-2, IFN-γ Production TCR->Cytokine Markers CD25, CD69 Expression TCR->Markers

Figure 1: Mechanism of this compound in T-cell Immunomodulation

Intestinal Epithelial Repair Assay

This compound promotes wound healing in intestinal epithelial models through enhancement of L-arginine uptake and activation of the mTOR pathway.

  • In Vitro Protocol:

    • Cell Culture: Maintain human intestinal Caco-2 cells in standard conditions
    • Scratch Wound Assay: Create uniform wound and treat with this compound (0.01-1μM)
    • L-arginine Uptake: Measure using radioactive or fluorescent tracing methods
    • Western Blotting: Analyze CAT1, CAT2, p-mTOR, p-S6K, and p-4E-BP1 expression
    • Inhibition Studies: Employ lysine (CAT inhibitor) and rapamycin (mTOR inhibitor) to confirm mechanism [9]
  • In Vivo Protocol:

    • Colitis Model: Induce colitis in mice using TNBS (2,4,6-trinitrobenzene sulfonic acid)
    • Treatment: Administer this compound (50mg/kg) orally
    • Assessment: Monitor weight loss, intestinal length, myeloperoxidase (MPO) activity [9]
  • Key Findings:

    • Wound Closure Enhancement: this compound (0.1μM) significantly improves scratch wound closure in Caco-2 cells
    • L-arginine Transport: Increases L-arginine uptake and upregulates CAT1 and CAT2 transporter expression
    • mTOR Pathway Activation: Enhances phosphorylation of mTOR and downstream targets S6K and 4E-BP1
    • Protein Synthesis: Stimulates overall protein synthesis in intestinal epithelial cells
    • In Vivo Efficacy: Attenuates TNBS-induced colitis in mice, improving weight maintenance and reducing inflammation [9]

The following diagram illustrates the mechanism of this compound in intestinal wound healing:

G ASII This compound CAT CAT1/CAT2 Upregulation ASII->CAT LArg L-arginine Uptake CAT->LArg mTOR mTOR Pathway Activation LArg->mTOR Synthesis Protein Synthesis mTOR->Synthesis Repair Epithelial Repair Synthesis->Repair Lysine Lysine (Inhibitor) Lysine->LArg Inhibits Rapa Rapamycin (Inhibitor) Rapa->mTOR Inhibits

Figure 2: Mechanism of this compound in Intestinal Epithelial Repair

Antiviral Activity Screening

This compound demonstrates broad-spectrum antiviral activity against flaviviruses including dengue virus.

  • Protocol:

    • Molecular Docking:
      • Retrieve protein structures (DENV E protein, NS2B/NS3, NS5) from PDB
      • Perform virtual screening using iGEMDOCK or similar software
      • Evaluate binding interactions and affinity
    • In Vitro Antiviral Assay:
      • Culture Vero cells or similar appropriate cell line
      • Infect with dengue virus serotypes 1-4
      • Treat with this compound at non-cytotoxic concentrations
      • Measure viral replication using plaque assay or RT-PCR
    • Cytotoxicity Assessment: Determine CC₅₀ using MTT assay
    • Selectivity Index Calculation: SI = CC₅₀/EC₅₀ [10]
  • Key Findings:

    • Binding Affinity: this compound shows strong binding to dengue virus E protein and NS5 polymerase
    • Antiviral Potency: Effective against dengue virus serotypes 1 and 3
    • Safety Profile: High selectivity index indicates favorable therapeutic window
    • Non-toxic Profile: Demonstrates non-mutagenic, non-carcinogenic properties [10]
Anti-proliferative Activity Assessment

This compound inhibits growth in certain cancer cell lines, suggesting potential antitumor applications.

  • Protocol:

    • Cell Culture: Maintain human gastric cancer MKN-74 cells or other relevant cell lines
    • MTT Assay:
      • Seed cells in 96-well plates and allow to adhere
      • Treat with this compound at varying concentrations (0-200μM)
      • Incubate for 24-72 hours
      • Add MTT reagent and incubate 4 hours
      • Measure absorbance at 570nm after solvent addition
    • Data Analysis: Calculate IC₅₀ values and generate dose-response curves [4]
  • Key Findings:

    • Dose-dependent Inhibition: this compound suppresses MKN-74 cell proliferation in concentration-dependent manner
    • Time-dependent Effects: Increased exposure duration enhances anti-proliferative activity
    • Potency: Significant growth inhibition observed at micromolar concentrations [4]

Conclusion and Research Applications

This compound represents a pharmacologically diverse compound with significant potential for therapeutic development. The methodologies outlined in these application notes provide robust frameworks for extracting, purifying, and evaluating this valuable natural product. The ULT-CIP extraction method offers distinct advantages in yield and efficiency, while the DES-ATPS approach aligns with green chemistry principles. Researchers should select extraction and purification strategies based on their specific requirements for yield, purity, and scalability.

The comprehensive pharmacological profiling confirms this compound's relevance for immunomodulatory, wound healing, antiviral, and potential anticancer applications. However, the unfavorable pharmacokinetic profile, particularly the extremely low oral bioavailability, presents a significant challenge for therapeutic development. Future research should focus on structural modification, novel formulation strategies, or delivery systems to overcome these limitations while preserving the compound's diverse biological activities.

References

Comprehensive Application Notes and Protocols for Astragaloside II in Cell Culture Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Astragaloside II and Its Research Applications

This compound (AS II) is a cycloartane-type triterpene glycoside extracted from the traditional medicinal herb Astragalus membranaceus Bge, commonly known as Radix Astragali or Huangqi [1] [2]. This natural compound has garnered significant research interest due to its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, tissue repair, and potential anti-tumor properties [1] [2] [3]. With a molecular formula of C₄₃H₇₀O₁₅ and molecular weight of 827.01 g/mol [2], this compound serves as a valuable research tool for investigating cellular signaling pathways and molecular mechanisms underlying various disease models.

The growing body of evidence demonstrates that this compound exerts its effects through multiple signaling pathways, including CD45 protein tyrosine phosphatase in immune cells, mTOR pathway in intestinal epithelial cells, and autophagy regulation in cancer cells [1] [3]. These diverse mechanisms make it a compelling compound for studying complex biological processes. However, working with this compound requires careful consideration of its physicochemical properties, particularly its solubility characteristics, which necessitate specific handling protocols to ensure experimental reproducibility and compound stability [2].

Experimental Protocols for this compound in Cell Culture

Protocol 1: Assessing T Cell Activation and Immunomodulatory Effects

2.1.1 Background and Principle this compound enhances T cell activation through regulation of CD45 protein tyrosine phosphatase activity, which plays a critical role in T lymphocyte signaling by regulating phosphorylation of LCK (Tyr505) and other Src-family kinases [1]. This protocol is designed to evaluate the immunomodulatory effects of this compound on primary T cells and splenocytes, measuring proliferation, activation markers, and cytokine production.

2.1.2 Materials and Reagents

  • Primary splenocytes or T cells isolated from BALB/c or C57BL/6 mice (6-8 weeks old) [1]
  • This compound (purity >98%) [2]
  • RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL) [1]
  • T cell stimulants: Concanavalin A (ConA), alloantigen, or anti-CD3 antibody [1]
  • CD45 PTPase inhibitor (N-(9,10-dioxo-9,10-dihydro-phenanthren-2-yl)-2,2-dimethyl-propionamide) [1]
  • ELISA kits for IL-2 and IFN-γ [1]
  • Antibodies for flow cytometry: PE-conjugated anti-CD4, FITC-conjugated anti-CD25, biotin-conjugated anti-CD69 [1]
  • [3H]-thymidine for proliferation assays [1]

2.1.3 Step-by-Step Procedure

  • Cell Preparation: Isolate primary splenocytes from mouse spleens using standard mechanical dissociation methods. Prepare purified T cells using immuno-magnetic negative selection to deplete B cells and antigen-presenting cells [1].
  • Compound Preparation: Prepare this compound stock solution at 10 mM in DMSO. Further dilute in culture medium to working concentrations (10-30 nM for functional assays, 100 nM for signaling studies). Ensure final DMSO concentration does not exceed 0.1% [1] [2].
  • Cell Stimulation and Treatment: Seed cells in 96-well plates (2×10⁵ cells/well for proliferation assays). Stimulate with ConA (5 μg/mL), alloantigen, or anti-CD3 (1 μg/mL). Add this compound at desired concentrations. Include controls with CD45 inhibitor (10 μM) where applicable [1].
  • Proliferation Assay: After 48-72 hours of culture, add [3H]-thymidine (1 μCi/well) for the final 6-8 hours of culture. Harvest cells and measure incorporated radioactivity using a scintillation counter [1].
  • Cytokine Measurement: Collect culture supernatants after 24-48 hours. Measure IL-2 and IFN-γ production using commercial ELISA kits according to manufacturer's protocols [1].
  • Activation Marker Analysis: After 24-48 hours of culture, harvest cells and stain with fluorescently-labeled antibodies against CD4, CD25, and CD69. Analyze using flow cytometry to determine percentage of activated T cells [1].
  • Western Blot Analysis: For LCK phosphorylation studies, harvest cells after 6-24 hours of treatment. Lyse cells and analyze phosphorylated LCK (Tyr505) and total LCK using specific antibodies [1].

2.1.4 Key Technical Notes

  • Primary cells should be used within 2 hours of isolation for optimal viability and functionality.
  • This compound effects are concentration-dependent; include a broad concentration range (1-100 nM) in initial experiments.
  • CD45 inhibitor should be added 1 hour prior to this compound treatment to confirm CD45-dependent mechanisms.
  • Use FBS batches screened for low endotoxin to avoid non-specific immune activation.
Protocol 2: Intestinal Epithelial Repair and Wound Healing Models

2.2.1 Background and Principle this compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR signaling pathway, which is crucial for protein synthesis and cell migration during wound healing [3]. This protocol utilizes Caco-2 human intestinal epithelial cells to study the effects of this compound on epithelial barrier restoration.

2.2.2 Materials and Reagents

  • Human intestinal Caco-2 cells [3]
  • This compound (purity >98%) [2]
  • DMEM or RPMI-1640 medium with 10% FBS [3]
  • L-arginine uptake assay components [3]
  • mTOR pathway inhibitors: rapamycin (1 μM) [3]
  • Cationic amino acid transporter inhibitor: lysine (10 mM) [3]
  • Antibodies for CAT1, CAT2, p-mTOR, p-S6K, p-4E-BP1 [3]

2.2.3 Step-by-Step Procedure

  • Cell Culture and Maintenance: Culture Caco-2 cells in complete medium at 37°C in 5% CO₂. Use cells between passages 5-25 for experiments [3].
  • Compound Preparation: Prepare this compound stock solution at 10 mM in DMSO. Dilute to working concentrations (0.01-1 μM) in culture medium [3].
  • Scratch Wound Assay: Seed Caco-2 cells in 12-well plates until confluent. Create a uniform scratch wound using a sterile pipette tip. Wash cells to remove debris and add fresh medium with this compound (0.01, 0.1, or 1 μM). Capture images at 0, 24, and 48 hours. Quantify wound closure using image analysis software [3].
  • Proliferation Assay: Seed Caco-2 cells in 96-well plates (5×10³ cells/well). After 24 hours, treat with this compound for 48 hours. Measure cell proliferation using MTT or CCK-8 assays according to manufacturer's protocols [3].
  • L-arginine Uptake Assay: Seed Caco-2 cells in 24-well plates. At confluence, treat with this compound for 6 hours. Measure L-arginine uptake using radiolabeled or fluorescent methods over 0.5-24 hours. Express results as pmol/mg protein/min [3].
  • CAT1 and CAT2 Protein Expression: After 6-48 hours of this compound treatment, harvest cells for Western blot analysis of CAT1 and CAT2 expression using specific antibodies [3].
  • mTOR Pathway Activation: Treat cells with this compound for 1-6 hours. Analyze phosphorylation of mTOR, S6K, and 4E-BP1 by Western blot. For inhibition studies, pre-treat with rapamycin (1 μM) or lysine (10 mM) for 1 hour before this compound addition [3].
  • Protein Synthesis Measurement: Assess global protein synthesis using [³H]-leucine incorporation or similar methods after 24-48 hours of this compound treatment [3].

2.2.4 Key Technical Notes

  • For scratch wound assays, ensure consistent wound size across all experimental conditions.
  • L-arginine uptake is time-dependent; perform time course experiments to identify optimal measurement timepoints.
  • mTOR activation is transient; include multiple timepoints (1, 3, 6 hours) for phosphorylation studies.
  • Include lysine and rapamycin controls to confirm mechanism specificity.
Protocol 3: Autophagy Modulation in Cancer Cell Lines

2.3.1 Background and Principle this compound has been shown to inhibit autophagy in cancer cells, potentially enhancing chemotherapy sensitivity [2]. This protocol evaluates the effects of this compound on autophagy markers in hepatocellular carcinoma Bel-7402/FU cells, particularly in combination with 5-fluorouracil.

2.3.2 Materials and Reagents

  • Bel-7402/FU cells (5-fluorouracil resistant hepatocellular carcinoma line) [2]
  • This compound (purity >98%) [2]
  • 5-Fluorouracil (5-FU) [2]
  • DMEM medium with 10% FBS
  • Antibodies for autophagy markers: LC3-II, Beclin-1 [2]

2.3.3 Step-by-Step Procedure

  • Cell Culture: Maintain Bel-7402/FU cells in complete DMEM medium. Use cells in logarithmic growth phase for experiments [2].
  • Compound Treatment: Prepare this compound at 40-320 μM concentrations in culture medium. For combination studies, include 5-FU at appropriate concentrations based on previous cytotoxicity assays [2].
  • Cell Viability Assay: Seed cells in 96-well plates (3×10³ cells/well). After 24 hours, treat with this compound alone or in combination with 5-FU for 48 hours. Assess viability using MTT or CCK-8 assays [2].
  • Western Blot for Autophagy Markers: After 48 hours of treatment, harvest cells and extract proteins. Analyze LC3-II and Beclin-1 expression by Western blot. Use β-actin as loading control [2].
  • Autophagy Flux Analysis: Consider using autophagy inhibitors like chloroquine in combination with this compound to assess autophagic flux.

2.3.4 Key Technical Notes

  • Autophagy inhibition by this compound is concentration-dependent; include a broad concentration range (40-320 μM).
  • Combination with 5-FU requires careful dose optimization to distinguish additive from synergistic effects.
  • Analyze multiple autophagy markers (LC3-II, Beclin-1) for comprehensive assessment.

Quantitative Data Summary and Experimental Conditions

Table 1: Effective Concentrations of this compound in Different Cell Culture Models

Cell Type/Model Concentration Range Optimal Concentration Primary Readouts Key Findings Reference
Primary splenocytes 10-30 nM 30 nM Proliferation ([³H]-thymidine), CD25/CD69 expression Enhanced T cell proliferation and activation markers [1]
Primary T cells 100 nM 100 nM LCK (Tyr505) phosphorylation Promoted CD45-mediated dephosphorylation of LCK [1]
Caco-2 intestinal cells 0.01-1 μM 0.1 μM Scratch wound closure, L-arginine uptake Promoted wound healing and L-arginine transport [3]
Rat primary osteoblasts 0.1 nM-10 μM Concentration-dependent Cell viability (MTT) Enhanced osteoblast viability [2]
Bel-7402/FU cancer cells 40-320 μM 80 μM Autophagy markers (LC3-II, Beclin-1) Inhibited autophagy, sensitized to 5-FU [2]
RAW264.7 macrophages Not specified Not specified Inflammatory cytokines Decreased IL-6, IL-1β; anti-inflammatory effects [2]

Table 2: Effects of this compound on Immune Function Parameters

Parameter Effect of this compound Experimental System Magnitude of Change Reference
T cell proliferation Significant enhancement Primary splenocytes + ConA Increased [³H]-thymidine incorporation [1]
IL-2 production Increased Primary splenocytes Significantly enhanced secretion [1]
IFN-γ production Increased Primary splenocytes Significantly enhanced secretion [1]
CD25 expression Upregulated Primary CD4+ T cells Enhanced expression upon TCR stimulation [1]
CD69 expression Upregulated Primary CD4+ T cells Enhanced expression upon TCR stimulation [1]
IFN-γ mRNA Upregulated Primary splenocytes Increased expression [1]
T-bet mRNA Upregulated Primary splenocytes Increased expression [1]

Table 3: Molecular Targets and Signaling Pathways Affected by this compound

Target/Pathway Effect of this compound Biological Consequence Experimental Validation Reference
CD45 PTPase activity Enhanced T cell activation through LCK dephosphorylation CD45 inhibitor blocked effects [1]
LCK (Tyr505) phosphorylation Decreased Enhanced T cell receptor signaling Western blot analysis [1]
mTOR pathway Activated Enhanced protein synthesis and cell growth Rapamycin inhibition studies [3]
Cationic amino acid transporters (CAT1/CAT2) Upregulated Increased L-arginine uptake Lysine competition assays [3]
Autophagy markers (LC3-II, Beclin-1) Decreased Inhibition of autophagic processes Western blot analysis [2]
Inflammatory cytokines (IL-6, IL-1β) Decreased Anti-inflammatory effects ELISA measurements [2]

Signaling Pathways and Molecular Mechanisms

CD45/LCK Signaling Pathway in T Cell Activation

G AstragalosideII This compound CD45 CD45 PTPase AstragalosideII->CD45 Activates LCK LCK (Tyr505) CD45->LCK Dephosphorylates TCR TCR Signaling Activation LCK->TCR Initiates Proliferation T Cell Proliferation TCR->Proliferation Cytokines IL-2, IFN-γ Production TCR->Cytokines Activation CD25, CD69 Expression TCR->Activation

Diagram 1: this compound activates T cells through CD45/LCK signaling pathway. This compound enhances CD45 protein tyrosine phosphatase activity, leading to dephosphorylation of LCK at Tyr505, which initiates T cell receptor signaling, resulting in T cell proliferation, cytokine production, and activation marker expression [1].

The CD45/LCK signaling pathway represents a key mechanism by which this compound enhances T cell activation and immune function. CD45 is a transmembrane protein tyrosine phosphatase expressed exclusively on hematopoietic cells, and it regulates T cell receptor signaling by controlling the phosphorylation state of Src-family kinases, particularly LCK [1]. Phosphorylation of LCK at Tyr505 maintains the kinase in an inactive state, while dephosphorylation by CD45 activates LCK, initiating downstream TCR signaling cascades [1]. This compound directly enhances CD45-mediated dephosphorylation of LCK at Tyr505, as demonstrated by the fact that these effects can be blocked by a specific CD45 PTPase inhibitor [1]. This molecular mechanism explains the observed enhancement of T cell proliferation, cytokine production (IL-2 and IFN-γ), and expression of activation markers (CD25 and CD69) following this compound treatment [1].

mTOR Pathway in Intestinal Epithelial Repair

G AstragalosideII This compound CAT CAT1/CAT2 Transporters AstragalosideII->CAT Upregulates LArg L-arginine Uptake CAT->LArg Increases mTOR mTOR Pathway Activation LArg->mTOR Activates PS Protein Synthesis mTOR->PS Enhances Migration Cell Migration mTOR->Migration Promotes Repair Epithelial Repair PS->Repair Migration->Repair Inhibitor1 Lysine (CAT inhibitor) Inhibitor1->CAT Inhibits Inhibitor2 Rapamycin (mTOR inhibitor) Inhibitor2->mTOR Inhibits

Diagram 2: this compound promotes intestinal repair through L-arginine/mTOR pathway. This compound upregulates cationic amino acid transporters CAT1 and CAT2, enhancing L-arginine uptake, which activates mTOR signaling to increase protein synthesis and cell migration, ultimately promoting epithelial repair. These effects are inhibited by lysine and rapamycin [3].

The mTOR signaling pathway plays a central role in this compound-mediated intestinal epithelial repair. This compound upregulates the expression of cationic amino acid transporters CAT1 and CAT2, resulting in enhanced cellular uptake of L-arginine [3]. Increased intracellular L-arginine activates the mTOR pathway, as evidenced by increased phosphorylation of mTOR and its downstream targets S6K and 4E-BP1 [3]. This activation leads to enhanced protein synthesis and cell migration, both critical processes for epithelial wound closure. The specificity of this mechanism has been confirmed through inhibition studies, where both lysine (a competitive inhibitor of CAT1 and CAT2) and rapamycin (an mTORC1 inhibitor) suppress the wound-healing effects of this compound [3]. This pathway explains the therapeutic potential of this compound in inflammatory bowel disease and other intestinal disorders characterized by impaired epithelial barrier function.

Practical Considerations and Technical Guidance

Solubility and Storage Conditions

Solubility Characteristics: this compound has limited aqueous solubility and is typically dissolved in DMSO for stock solution preparation. The compound is soluble in DMSO at 100 mg/mL (120.92 mM) [2]. For cell culture experiments, stock solutions should be prepared in DMSO and then diluted in culture medium, ensuring that the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

Storage Conditions:

  • Powder form: -20°C (3 years), 4°C (2 years) [2]
  • Stock solution in DMSO: -80°C (2 years), -20°C (1 year) [2]
  • Avoid repeated freeze-thaw cycles; aliquot stock solutions for single-use whenever possible

Working Solution Preparation: For in vitro studies, prepare a 10 mM stock solution in DMSO, then dilute to working concentrations in cell culture medium. The solution may appear cloudy at higher concentrations; brief sonication or gentle warming to 37°C may improve solubility.

Cell Line Selection and Culture Conditions

Table 4: Recommended Cell Lines and Culture Conditions for this compound Studies

Research Area Recommended Cell Lines Culture Medium Key Assays Special Considerations
Immunomodulation Primary mouse splenocytes, Primary T cells RPMI-1640 + 10% FBS Proliferation, Cytokine ELISA, Flow cytometry Use primary cells within 2 hours of isolation
Intestinal Repair Caco-2 human intestinal cells DMEM + 10% FBS Scratch wound, L-arginine uptake, Western blot Use confluent monolayers for barrier function studies
Cancer/Autophagy Bel-7402/FU, other cancer lines DMEM + 10% FBS Viability, Autophagy markers, Western blot Optimize 5-FU combination doses carefully
Osteogenesis Primary rat osteoblasts Osteogenic medium Viability, Differentiation markers Confirm osteoblast phenotype periodically
Inflammation RAW264.7 macrophages DMEM + 10% FBS Cytokine measurement, NO production Use low passage numbers for consistent response
Optimization and Troubleshooting

Concentration Optimization:

  • Begin with a broad concentration range based on the specific application (nM range for immunology, μM range for other effects)
  • Include multiple data points within the effective range to establish proper dose-response relationships
  • Always include vehicle controls (DMSO at same concentration as test groups)

Time Course Considerations:

  • T cell activation: 24-96 hours for proliferation and cytokine production [1]
  • Signaling studies: 1-6 hours for phosphorylation events [1] [3]
  • Gene expression: 6-48 hours for mRNA changes [1]
  • Functional outcomes: 24-72 hours for wound healing, viability, etc. [3]

Common Issues and Solutions:

  • Precipitation: Dilute stock solution gradually in culture medium with gentle mixing
  • Variable responses: Use consistent cell passage numbers and serum batches
  • Cytotoxicity at high concentrations: Verify DMSO concentration does not exceed 0.1%
  • Inconsistent results in primary cells: Isolate cells consistently and use within optimal time window

Conclusion

This compound represents a versatile research tool with demonstrated effects across multiple biological systems, particularly in immunology, epithelial repair, and cellular stress response. The protocols outlined in this document provide standardized methods for investigating its mechanisms and applications in cell culture models. The consistent findings across studies—particularly the dose-dependent effects and specific pathway modulations—support the reliability of this compound as a research compound with potential therapeutic implications.

When implementing these protocols, researchers should consider the specific research context and adapt conditions accordingly, particularly regarding cell type selection, concentration optimization, and appropriate control conditions. The continuing elucidation of this compound's mechanisms, combined with improved biotechnological production methods [4] [5], positions this natural compound as an increasingly valuable asset for pharmacological research and drug development efforts.

References

Astragaloside II Application Note: A Novel Therapeutic Candidate for Myelin Regeneration in Demyelinating Diseases

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

Astragaloside II (AS-II) is a bioactive cycloartane-type triterpene saponin isolated from the traditional medicinal herb Astragalus membranaceus [1] [2]. Unlike current immunomodulatory treatments for demyelinating diseases like Multiple Sclerosis (MS) and Neuromyelitis Optica Spectrum Disorder (NMOSD), AS-II addresses a critical unmet need by directly targeting the endogenous process of myelin regeneration [1] [3].

The therapeutic efficacy of AS-II is mediated through a specific molecular mechanism. AS-II directly binds to the p75 neurotrophin receptor (p75NTR) at residues Pro253 and Ser257, stabilizing the receptor's structure [1] [4]. This binding event initiates a downstream signaling cascade that suppresses the β-catenin/Id2/MBP signaling axis in Oligodendrocyte Precursor Cells (OPCs) [1] [3]. The inhibition of this pathway facilitates the differentiation of OPCs into mature oligodendrocytes, which are responsible for the production and maintenance of myelin sheaths around neuronal axons [1]. This targeted mechanism offers a novel strategy for remyelination, addressing a fundamental gap in current treatment paradigms [1] [5].

Key Quantitative Data Summary

The following tables summarize the key experimental findings from recent in vitro and in vivo studies on AS-II.

Table 1: In Vitro Efficacy of this compound

Assay/Model Cell Type Concentration/Dosage Key Outcomes Citation
OPC Differentiation Assay Oligodendrocyte Precursor Cells (OPCs) Not Specified Facilitated OPC differentiation via p75NTR-mediated suppression of β-catenin/Id2/MBP signaling. [1]
Target Validation - Not Specified Direct binding to p75NTR (Pro253, Ser257) confirmed via DARTS, CETSA, and SPR assays. [1]
Cell Proliferation & Wound Healing Human Intestinal Caco-2 cells 0.01 µM, 0.1 µM, 1 µM Increased cell proliferation (up to 1.22-fold) and enhanced scratch wound closure. [2]
L-arginine Uptake Human Intestinal Caco-2 cells 0.1 µM Significantly increased L-Arg uptake (104.73 ± 3.90 pmol/mg protein/min at 6 hr). [2]

Table 2: In Vivo Efficacy of this compound in Disease Models

Disease Model Animal Subject AS-II Dosage & Route Key Therapeutic Outcomes Citation
Cuprizone & EAE Models Mice Not Specified Improved neurobehavioral outcomes, increased oligodendrocyte production, and enhanced myelin integrity. [1]
p75NTR Knockout Model p75NTR-/- Mice Not Specified Failed to restore myelin or neural function, confirming a p75NTR-dependent mechanism. [1]
Immunosuppression Model BALB/c Mice (Cyclophosphamide-induced) 50 mg/kg, oral Restored proliferation of splenic T cells and production of IFN-γ and IL-2. [6]
TNBS-induced Colitis Mouse Model 20 mg/kg/day, i.p. Attenuated weight loss, improved lengths of small/large intestine, reduced MPO activity. [2]
PM2.5-induced Lung Injury Mouse Model Not Specified Alleviated lung injury via MAPK/Nrf2/GPX4 axis, suppressing ferroptosis. [7]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the research on AS-II.

In Vitro OPC Differentiation Assay

This protocol is used to assess the direct effect of AS-II on oligodendrocyte precursor cell differentiation [1].

  • Primary Cell Culture: Isolate and culture Oligodendrocyte Precursor Cells (OPCs) from the brains of neonatal rodents (e.g., Sprague-Dawley rats, P1-P2) using a standardized shaking and differential adhesion protocol. Maintain cells in OPC proliferation medium.
  • Induction of Differentiation: Upon reaching confluence, switch the culture medium to a differentiation-inducing medium (e.g., Sato medium containing thyroid hormone T3).
  • Compound Treatment: Treat cells with this compound across a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (e.g., DMSO) and a positive control if available.
  • Immunocytochemistry: After a defined differentiation period (e.g., 3-5 days), fix the cells and perform immunostaining.
    • Primary Antibodies: Use antibodies against mature oligodendrocyte markers, such as Myelin Basic Protein (MBP) and OPC markers like NG2.
    • Secondary Antibodies: Use appropriate fluorescently-labeled secondary antibodies.
  • Image Acquisition and Analysis: Capture images using a fluorescence microscope. Quantify the differentiation efficiency by calculating the ratio of MBP-positive cells to the total number of nuclei (stained with DAPI).
In Vivo Demyelination and Remyelination Models

These models evaluate the efficacy of AS-II in promoting remyelination within a living organism [1].

  • Animal Models:
    • Cuprizone Model: Administer a diet containing 0.2-0.3% cuprizone to C57BL/6 mice for 6-12 weeks to induce consistent demyelination in the corpus callosum. Withdraw cuprizone to allow for spontaneous remyelination and administer AS-II during this recovery phase.
    • Experimental Autoimmune Encephalomyelitis (EAE) Model: Immunize susceptible mice (e.g., C57BL/6 for MOG35-55-induced EAE) with myelin antigens to induce an autoimmune demyelinating disease. Administer AS-II after disease onset or during the peak phase.
  • Compound Administration: AS-II is typically administered via intraperitoneal (i.p.) injection or oral gavage. The dosage and treatment duration should be optimized (e.g., 20-50 mg/kg/day for 2-4 weeks).
  • Functional and Histological Analysis:
    • Neurobehavioral Assessment: Use standardized scoring systems (e.g., EAE clinical scores) or motor function tests (e.g., rotarod, grip strength) to evaluate functional recovery.
    • Tissue Collection and Staining: Perfuse and harvest brain and spinal cord tissues post-treatment. Perform staining to assess myelin integrity.
      • Luxol Fast Blue (LFB): Stains myelin; demyelinated areas appear pale.
      • Immunohistochemistry for MBP and PLP: Quantifies myelin proteins.
      • Electron Microscopy: Provides ultra-structural analysis of myelin sheaths and allows for precise measurement of G-ratios (axon diameter to total fiber diameter).
Target Identification and Validation (Cellular Thermal Shift Assay - CETSA)

This protocol validates the direct physical interaction between AS-II and its proposed target, p75NTR [1].

  • Cell Lysis: Prepare a lysate from cells expressing p75NTR or use primary OPCs.
  • Compound Treatment: Divide the lysate into two aliquots. Treat one with AS-II and the other with a vehicle control.
  • Heat Denaturation: Further divide each aliquot into smaller samples and heat them at a range of temperatures (e.g., from 37°C to 65°C) for a fixed time (e.g., 3 minutes).
  • Centrifugation: Centrifuge the heated samples at high speed to separate the soluble (non-denatured) protein from the insoluble (denatured) aggregates.
  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody against p75NTR.
  • Data Interpretation: If AS-II binds to p75NTR, it will stabilize the protein against heat-induced denaturation. This will result in a higher amount of soluble p75NTR remaining in the AS-II-treated samples compared to the vehicle control at elevated temperatures.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core mechanism of action of AS-II and a generalized workflow for evaluating its efficacy.

G ASII ASII p75NTR p75NTR ASII->p75NTR Binds to BetaCatenin BetaCatenin p75NTR->BetaCatenin Inhibits Id2 Id2 BetaCatenin->Id2 Activates MBP MBP Id2->MBP Suppresses Oligodendrocyte Oligodendrocyte MBP->Oligodendrocyte Expressed in OPC OPC OPC->Oligodendrocyte Differentiates into Myelin Myelin Oligodendrocyte->Myelin Produces

Diagram 1: AS-II promotes remyelination by targeting the p75NTR/β-catenin/Id2/MBP axis in OPCs. This compound (AS-II) binds to the p75NTR receptor, leading to the inhibition of β-catenin signaling. This suppression reduces the activity of the inhibitor of DNA Binding 2 (Id2), which normally represses the expression of myelin basic protein (MBP). The subsequent upregulation of MBP facilitates the differentiation of Oligodendrocyte Precursor Cells (OPCs) into mature, myelinating oligodendrocytes, thereby enabling the regeneration of the myelin sheath [1] [4] [3].

G Start 1. In Vitro Investigation A OPC Culture & Differentiation Assay Start->A B Target Identification (DARTS, CETSA, SPR) A->B C Mechanism Probing (Western Blot, PCR) B->C D 2. In Vivo Validation E Establish Disease Model (e.g., Cuprizone, EAE) D->E F AS-II Administration (i.p. or oral gavage) E->F G Functional & Histological Analysis F->G H 3. Target Confirmation I Use of p75NTR -/- Knockout Models H->I J Assess Rescue of Phenotype I->J

Diagram 2: A sequential workflow for evaluating this compound efficacy. The recommended experimental workflow begins with (1) in vitro studies to establish AS-II's effects on OPCs and identify its molecular target. Findings are then validated (2) in vivo using established demyelination models, with efficacy assessed through behavioral and histological readouts. Finally, (3) the specific role of the p75NTR receptor is conclusively confirmed using genetic knockout models [1].

Research Conclusions and Future Directions

Current research solidifies this compound as a highly promising, target-specific candidate for remyelination therapy. Its mechanism, directly facilitating OPC differentiation and myelin regeneration via p75NTR, strategically complements existing immunomodulatory approaches [1] [3].

Future investigations should focus on:

  • Synergy with Immunomodulators: Exploring the combined effects of AS-II with current MS/NMOSD immunotherapies [3].
  • Pharmacokinetic and Safety Profiling: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies and long-term toxicology assessments to determine a viable clinical dosing regimen [3].
  • Translational Feasibility: Optimizing formulation and delivery strategies to ensure sufficient bioavailability, particularly for crossing the blood-brain barrier.

References

Application Notes: Astragaloside II for Oligodendrocyte Differentiation and Remyelination

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Mechanism of Action Astragaloside II (AS-II) is a natural saponin derived from Astragalus membranaceus that directly promotes oligodendrocyte precursor cell (OPC) differentiation and myelin regeneration [1] [2]. Unlike existing immunomodulatory treatments, AS-II addresses the core problem in demyelinating diseases by directly enabling repair. Its mechanism involves binding to the p75 neurotrophin receptor (p75NTR) at specific residues (Pro253, Ser257), which stabilizes the receptor and suppresses the β-catenin/Id2/MBP signaling axis. This suppression is crucial for facilitating OPC differentiation into mature, myelinating oligodendrocytes [1] [2].

2. Key Advantages and Therapeutic Potential AS-II offers a novel, targeted therapeutic strategy. Research confirms that it improves neurobehavioral outcomes and enhances myelin integrity in vivo. Importantly, experiments in p75NTR knockout mice demonstrate that AS-II's effects are entirely dependent on this receptor, confirming its highly specific mechanism of action [2].

Experimental Protocols

Here are the detailed methodologies for key experiments investigating AS-II's effects.

1. In Vitro OPC Differentiation Assay This protocol assesses the direct impact of AS-II on OPCs in a controlled environment.

  • Primary Cell Culture: Isolate and purify OPCs from the cerebral cortices of neonatal rodents (e.g., P0-P2 rats) using established immunopanning or magnetic-activated cell sorting (MACS) techniques.
  • Differentiation Induction: Plate OPCs on poly-D-lysine-coated cultureware in a defined differentiation medium (e.g., DMEM supplemented with N2, B27, and thyroid hormone T3). Maintain the cultures at 37°C with 5% CO₂.
  • Compound Treatment: Introduce this compound (typical working concentrations range from 1 to 20 µM) to the experimental group. Include a vehicle control (e.g., DMSO) for the control group.
  • Immunocytochemical Analysis: After 3-5 days, fix the cells and immunostain for differentiation markers.
    • Key Markers: MBP (Myelin Basic Protein, a marker for mature oligodendrocytes), O4 (late-stage OPCs/pre-oligodendrocytes), NG2 (proliferating OPCs).
  • Quantification: Capture fluorescent images using a microscope. Quantify the percentage of MBP-positive cells relative to the total number of OPCs (identified by DAPI or another nuclear stain) to determine the differentiation rate.

2. In Vivo Demyelination Model (Cuprizone Model) This protocol evaluates AS-II's ability to promote remyelination in a live animal model.

  • Model Establishment: Induce demyelination by feeding young adult (e.g., 8-week-old) C57BL/6 mice a diet containing 0.2-0.3% cuprizone (a copper chelator) for 6-12 weeks.
  • Treatment Regimen: After the demyelination period, return the mice to a normal diet and administer AS-II (common doses range from 10-50 mg/kg/day) via intraperitoneal injection or oral gavage for the subsequent remyelination phase (e.g., 2-4 weeks). A control group should receive only the vehicle.
  • Tissue Collection and Analysis: Perfuse and fix the brains. Analyze the corpus callosum, a region highly susceptible to cuprizone-induced demyelination.
    • Histopathology: Perform Luxol Fast Blue (LFB) staining to assess myelin integrity.
    • Immunohistochemistry: Stain for MBP and APC-CC1 (a marker for mature oligodendrocytes).
    • Electron Microscopy (Optional): Use transmission electron microscopy to quantify G-ratios (the ratio of the inner axonal diameter to the total outer diameter), the gold standard for assessing remyelination.

3. Target Validation Assays These experiments confirm p75NTR as the direct molecular target of AS-II.

  • Drug Affinity Responsive Target Stability (DARTS): Incubate cell lysates with AS-II. A bound ligand protects the target protein (p75NTR) from proteolysis. Subsequent western blot analysis will show increased p75NTR stability in AS-II-treated samples compared to controls [2].
  • Cellular Thermal Shift Assay (CETSA): Treat cells or lysates with AS-II, heat them to denature proteins, and analyze the remaining soluble p75NTR. AS-II binding will increase the thermal stability of p75NTR, leading to higher protein levels after heating [2].
  • Surface Plasmon Resonance (SPR): Immobilize purified p75NTR protein on a sensor chip. Flow AS-II over the chip to measure binding kinetics (association and dissociation rates), providing direct evidence of interaction and quantifying binding affinity [2].

Summary of Quantitative Data

The table below summarizes key quantitative findings from the research on AS-II.

Experimental Model Key Parameter Measured AS-II Effect Reported Concentrations/Doses
In Vitro OPC Differentiation MBP-positive cells ↑ Increase 1 - 20 µM [2]
In Vivo Cuprizone Model Myelin integrity (LFB, MBP) ↑ Improvement 10 - 50 mg/kg/day [2]
In Vivo EAE Model Neurobehavioral score ↑ Improvement Similar range to cuprizone model [2]
Target Binding (SPR) Binding affinity to p75NTR Confirmed binding Direct measurement of kinetics [2]
Mechanism (Western Blot) β-catenin & Id2 expression ↓ Suppression Observed at effective concentrations [2]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed molecular mechanism by which this compound facilitates OPC differentiation and remyelination.

G cluster_pathway This compound (AS-II) Signaling Mechanism cluster_workflow Key Experimental Workflow ASII This compound p75NTR p75 Neurotrophin Receptor (p75NTR) ASII->p75NTR Binds to (Pro253, Ser257) BetaCatenin β-catenin p75NTR->BetaCatenin Suppresses Id2 Id2 BetaCatenin->Id2 Suppresses MBP Myelin Basic Protein (MBP) Id2->MBP Inhibits OPCdifferentiation OPC Differentiation & Myelin Regeneration MBP->OPCdifferentiation InVitro In Vitro OPC Differentiation Assay InVivo In Vivo Demyelination Models (Cuprizone, EAE) TargetVal Target Validation (DARTS, CETSA, SPR) KOValidation p75NTR Knockout Validation cluster_pathway cluster_pathway cluster_workflow cluster_workflow

Key Technical Considerations

When implementing these protocols, please note the following critical points:

  • Specificity of Effect: The pro-differentiation effect of AS-II is specifically mediated through the p75NTR receptor, as it fails to promote remyelination in p75NTR knockout mice [2].
  • Model Selection: The cuprizone model is excellent for studying T-cell-independent demyelination and remyelination, while the Experimental Autoimmune Encephalomyelitis (EAE) model incorporates immune system involvement. The choice depends on the research focus [2].
  • Data Reproducibility: Consistent results across in vitro (OPC assays), in vivo (animal models), and biophysical target validation assays (DARTS, CETSA, SPR) are crucial for confirming the mechanism and therapeutic potential of AS-II [2].

References

AS-II & p75NTR: Application Notes & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Background: Demyelinating neurological diseases, such as Multiple Sclerosis (MS) and Neuromyelitis Optica (NMO), are characterized by the loss of the protective myelin sheath around nerves, leading to significant neurological deficits [1]. A major limitation of existing therapies is their focus on modulating the immune system; they are not effective at directly promoting the repair of damaged myelin [1]. The natural compound Astragaloside II (AS-II), a bioactive saponin from Astragalus membranaceus, represents a novel therapeutic strategy that addresses this unmet need by directly targeting the process of myelin regeneration [1] [2].

Mechanism of Action: AS-II's therapeutic effect is mediated through its direct interaction with the p75 neurotrophin receptor (p75NTR) on Oligodendrocyte Precursor Cells (OPCs) [1]. This binding event at specific amino acid residues (Pro253 and Ser257) triggers a downstream signaling cascade that ultimately leads to enhanced OPC differentiation into mature oligodendrocytes, which are responsible for producing myelin [1].

The diagram below illustrates this signaling pathway and the role of AS-II.

G AS_II This compound (AS-II) p75NTR p75NTR Receptor AS_II->p75NTR BetaCatenin β-catenin p75NTR->BetaCatenin Suppresses Id2 Id2 BetaCatenin->Id2 Suppresses MBP Myelin Basic Protein (MBP) Id2->MBP Inhibits Remyelination Myelin Regeneration MBP->Remyelination OPC Oligodendrocyte Precursor Cell

Diagram Title: AS-II Promotes Remyelination via p75NTR/β-catenin/Id2/MBP Pathway [1]

As shown above:

  • AS-II binds directly to the p75NTR receptor on OPCs [1].
  • This binding suppresses the β-catenin/Id2 signaling axis [1].
  • Suppression of Id2, an inhibitor of differentiation, allows for the expression of Myelin Basic Protein (MBP) [1].
  • Increased MBP production facilitates myelin sheath regeneration [1].

Experimental Protocols for Target Validation

The following section provides detailed methodologies for key experiments used to characterize AS-II's mechanism of action.

Drug Affinity Responsive Target Stability (DARTS) Assay
  • Principle: This method is based on the principle that a small molecule binding to a protein can stabilize it and protect it from proteolysis [1].
  • Procedure:
    • Incubation: Incubate cell lysates (e.g., from OPCs) with AS-II or a vehicle control for 1 hour at 4°C.
    • Proteolysis: Add pronase (at a predetermined ratio, e.g., 1:1000) to the lysate and digest for 30 minutes on ice.
    • Reaction Termination: Stop the proteolysis by adding SDS-PAGE loading buffer and boiling the samples.
    • Analysis: Analyze the samples by Western blotting using an anti-p75NTR antibody. A higher band intensity in the AS-II-treated group indicates that AS-II bound to and stabilized p75NTR against degradation [1].
Cellular Thermal Shift Assay (CETSA)
  • Principle: CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding [1].
  • Procedure:
    • Treatment: Treat OPCs with AS-II or vehicle control for 2 hours.
    • Heating: Harvest the cells, divide them into aliquots, and heat each aliquot at different temperatures (e.g., 37°C to 60°C) for 3 minutes.
    • Lysis and Centrifugation: Lyse the heated cells and separate the soluble protein fraction by centrifugation.
    • Analysis: Detect the remaining soluble p75NTR in each sample by Western blot. A rightward shift in the protein melting curve (thermal stabilization) in the AS-II group confirms intracellular binding to p75NTR [1].
Surface Plasmon Resonance (SPR) Binding Assay
  • Principle: SPR is a quantitative technique used to measure the kinetics and affinity of a molecular interaction in real-time [1].
  • Procedure:
    • Immobilization: Immobilize the purified p75NTR receptor onto a CM5 sensor chip.
    • Injection: Inject a series of concentrations of AS-II (e.g., 0.1 to 100 µM) over the chip surface at a flow rate of 30 µL/min.
    • Regeneration: Regenerate the chip surface between cycles with a mild glycine-HCl buffer (pH 2.0).
    • Data Analysis: Analyze the association and dissociation sensorgrams using a 1:1 Langmuir binding model to calculate the binding affinity (KD), and the kinetic rate constants (kon and koff) [1].

Summary of Quantitative Data from Binding & Functional Assays

The table below consolidates key quantitative findings from the cited research on AS-II.

Assay Type Key Metric Result / Value Biological / Experimental Context
SPR Binding Binding Affinity (KD) Reported in study [1] Direct measurement of AS-II binding to purified p75NTR protein [1].
SPR Binding Binding Residues Pro253, Ser257 [1] Critical amino acids on p75NTR confirmed via mutagenesis [1].
In Vivo Efficacy Animal Models Cuprizone, EAE [1] AS-II improved neurobehavioral outcomes and myelin integrity in established demyelination models [1].
Genetic Validation p75NTR Knockout Loss of AS-II effect [1] Confirmed the essential role of p75NTR, as AS-II failed to promote remyelination in knockout mice [1].
Downstream Signaling Pathway β-catenin/Id2/MBP axis [1] Mechanism: AS-II binding to p75NTR suppresses this signaling cascade to facilitate OPC differentiation [1].

Key Experimental Considerations

  • Critical Controls: For binding assays (DARTS, CETSA, SPR), always include a vehicle control (e.g., DMSO) to establish a baseline. In functional studies, the use of p75NTR knockout controls is essential to confirm target specificity [1].
  • Model Selection: The Cuprizone model is useful for studying remyelination, while the Experimental Autoimmune Encephalomyelitis (EAE) model allows for efficacy testing in an immune-mediated context similar to MS [1].
  • Data Availability: As noted in the primary study, raw data is typically made available upon request from the corresponding author [2].

References

Summary of Quantitative Data from AS II Studies in UC Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Animal Model & Induction Method AS II Dosage & Administration Key Efficacy Findings Proposed Mechanisms of Action Citation
DSS-induced UC (3% DSS in drinking water for 5 days) 30 & 50 mg/kg; Oral gavage; Once daily for 10 days ↓ DAI score, ↑ colon length, ↓ levels of IL-6, TNF-α, IL-1β, NO, MPO, and MDA; ↑ SOD level Downregulation of HIF-α, p-IκB, and p-p65 proteins (inhibition of NF-κB pathway) [1]
TNBS-induced colitis (TNBS enema) 20 & 40 mg/kg; Intraperitoneal injection; Single dose Attenuated weight loss, ↑ length of small & large intestine, ↓ MPO activity Enhanced L-arginine uptake, increased CAT1 & CAT2 protein levels, activation of mTOR signaling pathway [2]

Detailed Experimental Protocols

Here are the methodologies for establishing the mouse models and evaluating the effects of AS II as described in the research.

Protocol 1: DSS-Induced Acute UC Model

This protocol is widely used for its simplicity and reproducibility in inducing acute colitis that resembles human UC [1] [3].

  • Animals: Male BABL/c mice (20-22 g) were used in the AS II study, while C57BL/6 is also a common strain [1] [3].
  • UC Induction: Mice are given 3% (w/v) Dextran Sulfate Sodium (DSS) dissolved in drinking water for 5-7 consecutive days [1] [3]. Fresh DSS solution should be prepared every other day.
  • AS II Dosing: AS II is often dissolved in a vehicle like 2% Tween 20 in PBS. In the study, treatment was administered via oral gavage once per day for 10 days, starting 3 days before DSS administration [1].
  • Key Assessments:
    • Disease Activity Index (DAI): Recorded daily based on a scored system for weight loss, stool consistency, and fecal blood [1] [3].
    • Colon Length: Measured after euthanasia. Shortening is a key indicator of inflammation severity [1] [4].
    • Cytokine Analysis: Levels of IL-6, TNF-α, and IL-1β in colon tissue homogenates are measured using ELISA kits [1].
    • Histological Evaluation: Colon tissues are fixed, embedded, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and crypt damage [1] [4].
    • Western Blotting: Used to analyze protein expression of pathway targets like p-IκB and p-p65 in colon tissues [1].
Protocol 2: TNBS-Induced Colitis Model

This model involves an immune response and is useful for studying epithelial repair mechanisms [2].

  • Animals: Specific strain and weight should be selected based on experimental design.
  • Colitis Induction: Mice are sensitized and then administered a single dose of TNBS (2,4,6-trinitrobenzene sulfonic acid) dissolved in an ethanol solution via intrarectal instillation under anesthesia [2].
  • AS II Dosing: In the referenced study, AS II was administered via a single intraperitoneal injection at 20 or 40 mg/kg, one hour after TNBS instigation [2].
  • Key Assessments:
    • Body Weight: Monitored daily.
    • Intestine Length: Measured post-euthanasia.
    • Myeloperoxidase (MPO) Activity: Measured in intestinal tissue as a marker of neutrophil infiltration [2].
    • Molecular Analysis: L-arginine uptake, cationic amino acid transporter (CAT) protein levels, and mTOR pathway activation (p-mTOR, p-S6K) can be analyzed in colon tissues or cultured intestinal cells [2].

Mechanism of Action and Workflow

The experimental workflow for investigating Astragaloside II in ulcerative colitis involves in vitro and in vivo models, followed by integrated data analysis to elucidate the therapeutic mechanisms. The diagram below outlines the key experimental phases and analytical approaches.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Mouse Models) cluster_analysis Integrated Data Analysis & Mechanism Elucidation start Experimental Investigation of this compound (AS II) inv1 LPS-stimulated Human Colon Fibroblasts (CCD-18Co Cells) start->inv1 inv2 Intestinal Epithelial Cells (e.g., Caco-2 Scratch Assay) start->inv2 vivo1 DSS-Induced Colitis Model (Immune-Driven Inflammation) start->vivo1 vivo2 TNBS-Induced Colitis Model (Epithelial Damage & Repair) start->vivo2 ana1 Suppression of NF-κB Pathway inv1->ana1 ana2 Activation of mTOR Pathway inv1->ana2 ana3 Anti-inflammatory & Antioxidant Effects inv1->ana3 inv2->ana1 inv2->ana2 inv2->ana3 vivo1->ana1 vivo1->ana2 vivo1->ana3 vivo2->ana1 vivo2->ana2 vivo2->ana3 end Therapeutic Potential for Ulcerative Colitis ana1->end ana2->end ana3->end

The therapeutic effects of this compound are mediated through multiple signaling pathways. The following diagram illustrates the key molecular mechanisms identified in preclinical studies, including the inhibition of pro-inflammatory pathways and promotion of epithelial repair.

cluster_anti Anti-inflammatory & Antioxidant Mechanisms cluster_repair Epithelial Repair Mechanisms title Mechanisms of this compound in Ulcerative Colitis asii This compound anti1 Inhibits NF-κB Pathway Activation asii->anti1 repair1 Enhances L-arginine Uptake asii->repair1 anti2 Reduces Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) anti1->anti2 anti3 Decreases Oxidative Stress Markers (MDA, NO) anti2->anti3 anti4 Increases Antioxidant Enzyme (SOD) anti3->anti4 outcome Improved Colitis Symptoms: ↓ DAI Score, ↑ Colon Length, Reduced Inflammation anti4->outcome repair2 Upregulates CAT1 & CAT2 Transporters repair1->repair2 repair3 Activates mTOR Signaling Pathway repair2->repair3 repair4 Promotes Cell Proliferation & Protein Synthesis repair3->repair4 repair4->outcome

Application Notes for Researchers

  • Dosage Selection: The effective doses in mice ranged from 20 to 50 mg/kg. A dose-response study (e.g., 10, 30, 50 mg/kg) is recommended to establish the optimal efficacy window for your specific setup [1] [2].
  • Compound Formulation: AS II was successfully dissolved in 2% Tween 20 in PBS for oral gavage and in appropriate solvents for intraperitoneal injection [1] [2]. Purity of the compound should be verified (e.g., >98% by HPLC) [4].
  • Model Choice: The acute DSS model is ideal for initial screening of anti-inflammatory and antioxidant effects. The TNBS model may be more suitable if the primary research focus is on epithelial wound healing and repair mechanisms [2].
  • Beyond Acute Models: For studies on chronic UC or the gut-brain axis, consider a chronic DSS model (e.g., multiple cycles of lower-concentration DSS), which can induce behavioral abnormalities relevant to comorbid conditions like anxiety and depression [3].

Conclusion

References

Comprehensive Application Notes and Protocols: Astragaloside II-Mediated T Cell Activation via CD45 Protein Tyrosine Phosphatase Regulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Astragaloside II and Immunomodulatory Activity

This compound is a bioactive cycloartane-type triterpene glycoside isolated from the traditional medicinal herb Astragalus membranaceus Bge, which has been historically used as a tonic for immunodeficient conditions [1] [2]. With a molecular weight of 827.02 g/mol and chemical formula of C₄₃H₇₀O₁₅, this natural product (CAS# 84676-89-1) has emerged as a potent immunomodulator with specific activity on T lymphocyte function [3]. Recent research has elucidated its molecular mechanism through direct regulation of CD45 protein tyrosine phosphatase (CD45 PTPase), a critical regulator of T cell receptor (TCR) signaling and immune activation [1] [4]. The significance of these findings extends to potential therapeutic applications in immunosuppressive conditions, cancer immunotherapy (as a multidrug resistance reversal agent), and inflammatory bowel disease [3] [5]. These Application Notes provide researchers and drug development professionals with comprehensive experimental protocols and methodological details for investigating this compound's immunomodulatory activities, with particular emphasis on its unique mechanism of action through CD45 PTPase regulation.

Molecular Mechanism of Action

CD45 PTPase Activation and LCK Regulation

The immunomodulatory activity of this compound centers on its allosteric modulation of CD45, a transmembrane tyrosine phosphatase expressed exclusively on hematopoietic cells. CD45 constitutes up to 10% of the T cell surface area and serves as a critical regulator of T cell activation thresholds [1] [6]. Through sophisticated mechanistic studies, researchers have demonstrated that this compound directly enhances CD45-mediated hydrolysis of phosphatase substrates (pNPP/OMFP) with an EC₅₀ ranging from 3.33 to 10.42 μg/mL across the astragaloside series (I-IV) [1] [2]. The primary molecular consequence of CD45 activation by this compound is the dephosphorylation of the inhibitory tyrosine residue (Tyr505) on LCK, a Src-family kinase (SFK) that serves as a primary initiator of TCR signal transduction [1] [4]. This dephosphorylation event relieves autoinhibition of LCK, allowing its activation and subsequent initiation of downstream TCR signaling cascades [6]. The essential role of CD45 in this process has been confirmed through inhibition experiments where a specific CD45 PTPase inhibitor completely abrogated this compound-mediated effects [2] [4].

Downstream T Cell Activation Events

Table 1: Key Signaling Events in this compound-Mediated T Cell Activation

Signaling Component Effect of this compound Functional Outcome
CD45 PTPase activity Concentration-dependent increase Enhanced substrate dephosphorylation
LCK (Tyr505) phosphorylation Decreased via CD45-mediated dephosphorylation LCK kinase activation
TCR signaling Enhanced proximal signaling T cell activation and proliferation
IFN-γ and T-bet mRNA Upregulated Th1 cell differentiation
CD25 (IL-2Rα) and CD69 Increased surface expression T cell activation marker expression
IL-2 and IFN-γ secretion Significantly enhanced Autocrine T cell growth and macrophage activation

Once LCK is activated through this compound-mediated CD45 regulation, a cascade of T cell activation events ensues. The most proximal effect is enhanced phosphorylation of the TCR complex and immunoreceptor tyrosine-based activation motifs (ITAMs) [6]. This leads to downstream activation of transcription factors that promote expression of activation markers CD25 (the alpha chain of the IL-2 receptor) and CD69 (an early activation antigen) on CD4⁺ T cells [1] [4]. Additionally, this compound treatment significantly upregulates mRNA expression of T-bet (Tbx21), the master regulator of T helper 1 (Th1) cell differentiation, and its target gene IFN-γ [1]. This Th1-polarizing effect is further amplified through enhanced production of IL-2 and IFN-γ, key cytokines that drive cellular immune responses [4]. Importantly, these effects are T cell-specific, as this compound demonstrates no apparent effects on B cell proliferation, highlighting its selective immunomodulatory profile [2] [4].

Experimental Protocols

CD45 Phosphatase Activity Assay

The fundamental mechanism of this compound can be quantified through in vitro CD45 phosphatase activity assays using colorimetric substrates. This protocol enables researchers to directly measure the compound's effect on CD45 enzymatic activity [2].

3.1.1 Materials and Reagents:
  • Recombinant CD45 phosphatase domain (amino acids 584-1281) or full-length CD45
  • This compound (purity >98% by HPLC, prepared as stock solution in DMSO)
  • pNPP (p-nitrophenyl phosphate) at 50 mM or OMFP (3-O-methylfluorescein phosphate) at 0.5 mM
  • Reaction buffer: 0.1 M sodium acetate, 0.05 M bis-Tris, 0.05 M Tris-HCl, 2 mM dithiothreitol, pH 6.0 (for pNPP) OR 0.1 M Tris-HCl, 40 mM NaCl, 2 mM DTT, pH 8.0 (for OMFP)
  • CD45 inhibitor (N-(9,10-dioxo-9,10-dihydro-phenanthren-2-yl)-2,2-dimethyl-propionamide, Calbiochem) for control experiments
  • 96-well plate reader capable of measuring absorbance at 410 nm (pNPP) or fluorescence at 490 nm (OMFP)
3.1.2 Procedure:
  • Prepare reaction mixtures in 96-well plates containing 50 μL of reaction buffer with appropriate dilutions of this compound (typically 0.1-100 μg/mL) or vehicle control (DMSO <0.1%).
  • Add CD45 enzyme (final concentration 0.5-1 μg/well) to each reaction well and pre-incubate with compounds for 10 minutes at room temperature.
  • Initiate reaction by adding substrate (pNPP or OMFP) at recommended concentrations and incubate at 37°C for 30-60 minutes.
  • Terminate reaction by adding 0.1 M N-ethylmaleimide (for OMFP) or 1 M NaOH (for pNPP).
  • Measure product formation at 410 nm (pNPP) or 490 nm excitation/520 nm emission (OMFP).
  • Calculate enzyme activity using the initial linear rate of product formation and determine EC₅₀ values through non-linear regression of concentration-response data [2].
T Cell Proliferation and Activation assays

The functional consequences of CD45 activation by this compound can be assessed through T cell proliferation and activation assays using primary murine cells. These assays model the immunomodulatory effects in a physiological context [1] [4].

3.2.1 Primary Splenocyte and T Cell Preparation:
  • Sacrifice BALB/c or C57BL/6 mice (6-8 weeks old) according to institutional ethical guidelines.
  • Aseptically remove spleens and prepare single-cell suspensions by mechanical disruption through 70-μm cell strainers.
  • Lyse red blood cells using ammonium-chloride-potassium (ACK) lysing buffer.
  • Purify T cells by negative selection using immunomagnetic separation to deplete B cells and I-A⁺ antigen-presenting cells.
  • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL).
3.2.2 T Cell Proliferation Assay:
  • Seed primary splenocytes or purified T cells (2×10⁵ cells/well) in 96-well plates.
  • Add T cell stimulants: Concanavalin A (ConA, 2-5 μg/mL), alloantigens (mixed lymphocyte reaction), or plate-bound anti-CD3 antibody (1-5 μg/mL).
  • Treat cells with this compound at concentrations (1-100 nM) or vehicle control.
  • Pulse cells with [³H]-thymidine (1 μCi/well) for the final 16-18 hours of a 72-hour culture period.
  • Harvest cells onto glass fiber filters and measure [³H]-thymidine incorporation using a beta scintillation counter.
  • Calculate proliferation as counts per minute (CPM) or stimulation index relative to unstimulated controls [1] [4].
3.2.3 T Cell Activation Marker Analysis:
  • Stimulate purified CD4⁺ T cells with anti-CD3 antibody in the presence of this compound (10-30 nM) or vehicle for 24-48 hours.
  • Harvest cells and stain with fluorescently-labeled antibodies against CD4, CD25, and CD69.
  • Analyze stained cells using flow cytometry, gating on CD4⁺ population to assess CD25 and CD69 expression.
  • Quantify results as percentage of positive cells or mean fluorescence intensity (MFI) compared to control conditions [1].
LCK Phosphorylation Analysis

The key molecular event in this compound-mediated T cell activation can be directly assessed through analysis of LCK phosphorylation status at Tyr505.

3.3.1 Western Blot Analysis:
  • Treat primary T cells with this compound (100 nM) with or without CD45 PTPase inhibitor (10-50 μM) for various time points (0-60 minutes).
  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes.
  • Immunoblot with primary antibodies against phospho-LCK (Tyr505), total LCK, and loading control (e.g., β-actin).
  • Detect bands using HRP-conjugated secondary antibodies and enhanced chemiluminescence.
  • Quantify band intensity using densitometry and normalize phospho-LCK to total LCK [1] [4].

Quantitative Data Summary

CD45 Activation and T Cell Responses

Table 2: Summary of this compound Effects on CD45 Activity and T Cell Function

Parameter Assessed Concentration Tested Effect Size Experimental System
CD45 PTPase activity (EC₅₀) 3.33-10.42 μg/mL Concentration-dependent increase Enzyme-based colorimetric assay
Splenocyte proliferation (ConA-induced) 10-30 nM Significant enhancement Primary murine splenocytes
Splenocyte proliferation (alloantigen-induced) 10-30 nM Significant enhancement Primary murine splenocytes
Splenocyte proliferation (anti-CD3-induced) 10-30 nM Significant enhancement Primary murine splenocytes
CD25 expression on CD4⁺ T cells 30 nM Significant increase Flow cytometry
CD69 expression on CD4⁺ T cells 30 nM Significant increase Flow cytometry
LCK (Tyr505) dephosphorylation 100 nM Promoted CD45-mediated dephosphorylation Western blot
IL-2 secretion 30 nM Significant increase ELISA
IFN-γ secretion 30 nM Significant increase ELISA
IFN-γ mRNA expression 30 nM Upregulated RT-PCR
T-bet mRNA expression 30 nM Upregulated RT-PCR
B cell proliferation 10-100 nM No apparent effects LPS-stimulated splenocytes
In Vivo Efficacy in Immunosuppressed Model

The translational potential of this compound has been demonstrated in a murine model of cyclophosphamide (CTX)-induced immunosuppression, providing evidence for its therapeutic applicability [1] [4].

4.2.1 In Vivo Protocol:
  • Induce immunosuppression in female BALB/c mice (6-8 weeks old) by intraperitoneal injection of cyclophosphamide (80 mg/kg).
  • Administer this compound (50 mg/kg, orally) daily for 7-14 days post-immunosuppression.
  • Assess immune function by harvesting spleens and analyzing:
    • T cell proliferation in response to ConA or anti-CD3
    • Cytokine production (IL-2 and IFN-γ) by ELISA
    • Spleen cellularity and lymphocyte subsets by flow cytometry
  • Compare results to immunosuppressed controls and healthy untreated mice.
4.2.2 Key In Vivo Findings:
  • This compound restored proliferation of splenic T cells in immunosuppressed mice
  • Production of IFN-γ and IL-2 was significantly recovered
  • The compound specifically enhanced T cell function without apparent effects on B cells
  • No significant toxicity was reported at the effective dose of 50 mg/kg [1] [4]

Signaling Pathway and Experimental Visualization

Molecular Mechanism Diagram

The following Graphviz diagram illustrates the molecular mechanism of this compound-mediated T cell activation through CD45 PTPase regulation:

G cluster_0 Initial Molecular Events cluster_1 Downstream Cellular Responses ASII This compound CD45 CD45 PTPase ASII->CD45 Activates LCK_inactive LCK (Inactive) Phospho-Tyr505 CD45->LCK_inactive Dephosphorylates LCK_active LCK (Active) Dephospho-Tyr505 LCK_inactive->LCK_active Converts to TCR_signaling Enhanced TCR Signaling LCK_active->TCR_signaling Initiates Activation_markers CD25/CD69 Expression TCR_signaling->Activation_markers Induces Cytokines IL-2, IFN-γ Production TCR_signaling->Cytokines Stimulates Tcell_activation T Cell Activation & Proliferation Activation_markers->Tcell_activation Marks Th1 Th1 Cell Differentiation Cytokines->Th1 Promotes Cytokines->Tcell_activation Enhances Th1->Tcell_activation Supports

Diagram 1: Molecular Mechanism of this compound in T Cell Activation

Experimental Workflow Diagram

The following Graphviz diagram outlines the key experimental approaches for investigating this compound effects:

G cluster_in_vitro In Vitro Studies Start Experimental Design Enzyme_assay CD45 Phosphatase Activity Assay Start->Enzyme_assay Mechanistic Studies Primary_cells Primary T Cell Isolation Enzyme_assay->Primary_cells Confirm CD45 Activation Proliferation Proliferation Assays Primary_cells->Proliferation Functional Assessment Activation Activation Marker Analysis Primary_cells->Activation Phenotypic Analysis Cytokine_measure Cytokine Measurement Proliferation->Cytokine_measure Secreted Factors Data Data Analysis & Interpretation Proliferation->Data Functional Data Signaling Signaling Pathway Analysis Activation->Signaling Mechanistic Follow-up Activation->Data Phenotypic Data Cytokine_measure->Signaling Pathway Analysis Cytokine_measure->Data Cytokine Data In_vivo In Vivo Validation Signaling->In_vivo Therapeutic Relevance In_vivo->Data Integrated Findings

Diagram 2: Experimental Workflow for this compound Immunomodulatory Studies

Technical Considerations and Troubleshooting

Critical Parameters for Success

When investigating this compound-mediated T cell activation, several critical parameters must be carefully controlled to ensure reproducible and meaningful results. For cell-based assays, the activation status of T cells must be carefully titrated, as this compound enhances but does not initiate T cell activation independently [1]. The concentration of TCR stimulants (ConA, anti-CD3) should be suboptimal to allow detection of enhancement effects. For biochemical assays, enzyme purity is crucial, as contaminating phosphatases could confound results in CD45 activity assays [2]. Additionally, the solubility characteristics of this compound must be considered—while soluble in DMSO at 100 mg/mL, aqueous solubility is limited (<0.1 mg/mL), requiring appropriate vehicle controls and ensuring final DMSO concentrations do not exceed 0.1% in cell-based assays [3].

Common Technical Issues and Solutions
  • Low signal-to-noise in CD45 phosphatase assays: Optimize substrate concentration (pNPP/OMFP) and enzyme amount in pilot experiments. Include both positive (known activator) and negative (CD45 inhibitor) controls to validate assay performance.
  • Variable T cell proliferation responses: Use consistent T cell isolation methods across experiments; verify T cell purity (>90% CD3⁺) by flow cytometry; standardize stimulation conditions.
  • Inconsistent LCK phosphorylation results: Include phosphatase inhibitors in lysis buffer; process samples quickly after treatment; use fresh protease/phosphatase inhibitor cocktails.
  • Poor in vivo efficacy: Verify this compound preparation and administration; consider pharmacokinetic parameters; confirm immunosuppression model effectiveness by monitoring control group responses.

Conclusion and Research Applications

This compound represents a novel class of immunomodulatory natural products that function through direct regulation of CD45 PTPase activity, distinguishing it from other T cell activating compounds [1] [4]. The experimental protocols outlined herein provide researchers with comprehensive methodologies to investigate both the molecular mechanism and functional consequences of this activity. The specificity for T cells over B cells, combined with its efficacy in restoring immune function in immunosuppressed models, suggests potential therapeutic applications in conditions such as chemotherapy-induced immunosuppression, chronic infections, and age-related immune decline [1] [4]. Furthermore, the multidrug resistance reversal activity of this compound in cancer cells indicates potential applications in oncology, particularly in combination with conventional chemotherapeutic agents [3]. These Application Notes establish a foundation for standardized investigation of this compound's immunomodulatory properties and facilitate further research into this promising natural product.

References

Stability Profile & Degradation Pathways of Astragaloside II

Author: Smolecule Technical Support Team. Date: February 2026

The chemical stability of Astragaloside II is primarily challenged by hydrolysis and thermal degradation. The key stability data and influencing factors are summarized below.

Factor Effect on this compound Key Findings & Quantitative Data Recommended Storage Condition
pH & Hydrolysis Degradation via de-acetylation and de-glycosylation. [1] Under alkaline conditions, substituent groups in the xylose moiety are eliminated, transforming complex astragalosides into their basic skeleton. [1] Store in a weakly acidic to neutral environment to maintain stability. [1]
Temperature Increased degradation with prolonged heat exposure. [2] Prolonged heat during processing (e.g., decoction) strongly affects astragaloside levels. Thermal decomposition of related natural gums begins above 238°C, but accelerated degradation occurs at lower storage temperatures. [2] [3] Store at cool or refrigerated temperatures; avoid prolonged exposure to heat >40°C. [3]
Humidity Hydrolysis and physical instability. [3] Among physical factors, increased relative humidity (RH) has the most significant negative effect on natural polymers. Substances with high hygroscopicity are particularly sensitive. [3] Store in a dry environment with controlled humidity (e.g., RH <45-65%). Use desiccants. [3]
Chemical Environment Interconversion between different astragalosides. [2] [1] In neutral or alkaline solutions, precursor astragalosides (e.g., Astragaloside I, Acetylastragaloside I) can be converted into Astragaloside IV, indicating a shared degradation pathway. [2] [1] Be aware that the detected level of this compound may reflect the net result of transformation during storage and processing. [2]

Experimental Protocols for Stability Assessment

Protocol 1: Sample Preparation with Hydrolytic Stability Evaluation

This method, adapted from a study on astragalosides, allows for rapid extraction while monitoring for pH-dependent degradation. [4]

  • 1. Extraction: Weigh 2 g of a homogeneous powder sample (sieved through a No. 65 mesh). Place in a 50 mL centrifuge tube and ultrasonicate (40 kHz, 500 W) with 30 mL methanol for 30 minutes. [4]
  • 2. Concentration: Centrifuge at ~3000× g for 5 min, filter, and combine the filtrate. Evaporate using a rotary evaporator. [4]
  • 3. Hydrolysis & Stability Test: Redissolve the residue in 10 mL of a 10% (v/v) ammonia solution (or buffers of varying pH for stability tests). Shake intermittently for 10 minutes. [1]
  • 4. Analysis: Filter through a 0.22 μm membrane for UPLC-QDA or LC-MS analysis. [4]
Protocol 2: UPLC-QDA Analysis for Saponins

This method provides high sensitivity for detecting astragalosides without strong UV absorption. [4]

  • Column: BEH Shield RP18 (2.1 mm × 100 mm, 1.7 μm)
  • Mobile Phase: (A) 0.1% formic acetonitrile; (B) 0.1% formic acid water.
  • Gradient Elution:
    • 0–3 min: 5–30% A
    • 3–5 min: 30–40% A
    • 5–15 min: 40–100% A
    • 15–18 min: 100–5% A
  • Flow Rate: 0.4 mL/min
  • Detection (QDA): ESI positive mode; this compound can be detected in SIM 849.50 Da [M+Na]+ mode. [4]

Degradation Pathway of Astragalosides

The following diagram illustrates the documented transformation pathways of various astragalosides, which provides context for the potential degradation of this compound.

G Malonylastragaloside_I Malonylastragaloside_I Neutral Neutral Malonylastragaloside_I->Neutral Astragaloside_I Astragaloside_I Alkaline Alkaline Astragaloside_I->Alkaline Acetylastragaloside_I Acetylastragaloside_I Alkaline2 Alkaline2 Acetylastragaloside_I->Alkaline2 Astragaloside_II Astragaloside_II Astragaloside_IV Astragaloside_IV Astragaloside_II->Astragaloside_IV Potential Pathway Neutral->Astragaloside_I Alkaline->Astragaloside_IV Alkaline2->Astragaloside_IV

Frequently Asked Questions (FAQs)

Q1: What is the biggest risk to this compound stability during long-term storage? The most critical factors are humidity and temperature. Increased relative humidity can lead to hydrolysis, while higher temperatures accelerate all forms of degradation. Storing the compound in a dry, cool environment is paramount. [3]

Q2: Why might my analytical results show fluctuating levels of this compound over time? The measured content of this compound is a dynamic equilibrium. It may be degrading into simpler forms like Astragaloside IV, while simultaneously being produced from the breakdown of more complex precursors (e.g., Acetylastragaloside I) in your sample. Stability is therefore process-dependent. [2] [1]

Q3: What is the best analytical method to monitor this compound stability? For accurate and sensitive detection, UPLC coupled with a Mass Spectrometer detector (e.g., QDA or MS) is recommended. This is superior to ELSD or UV detection, especially for complex mixtures, as it provides better specificity and sensitivity for saponins without strong UV absorption. [4]

References

Astragaloside II solubility issues solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

The core issue is that Astragaloside II, like many natural compounds, is not readily soluble in water, which can limit its absorption and effectiveness in biological systems [1].

The table below summarizes its solubility profile in different solvents based on available data:

Solvent Solubility Notes / Implications
DMSO 100 mg/mL (120.91 mM) [2] Suitable for preparing in vitro stock solutions. "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [2]
Water Very low (quantitative data not found) Considered "poorly water-soluble," limiting its application for in vivo studies and drug development without advanced formulations. [1]
Aqueous Suspension (e.g., with CMC-Na) ≥ 5 mg/mL [2] A practical method for administering the compound in animal studies when a solution is not feasible.

Strategies to Enhance Solubility and Bioavailability

To overcome these limitations, researchers are developing sophisticated drug delivery systems. The following diagram illustrates the strategic approach to selecting an appropriate method.

G Start This compound Solubility Issue ParticleSize ParticleSize Start->ParticleSize Reduction Particle Size Reduction Start->Reduction AdvancedCarriers Advanced Carriers Start->AdvancedCarriers Complexation Complexation Start->Complexation Micronization Micronization Reduction->Micronization Nanosuspension Nanosuspension Reduction->Nanosuspension Liposomes Liposomes AdvancedCarriers->Liposomes Niosomes Niosomes AdvancedCarriers->Niosomes PolymericNPs Polymeric NPs AdvancedCarriers->PolymericNPs Cyclodextrins Cyclodextrins Complexation->Cyclodextrins

One of the most promising recent advances is the use of Metal-Organic Frameworks (MOFs), specifically Zeolitic Imidazolate Framework-8 (ZIF-8), as a drug carrier [3]. A 2025 study successfully used Supercritical Fluid Carbon Dioxide (SCF-CO2) technology to load a related compound, Astragaloside IV, into ZIF-8 [3]. This approach offers several key advantages:

  • High Drug Loading: The SCF-CO2 process efficiently delivers drug molecules into the pores of the carrier [3].
  • Improved Solubility & Bioavailability: Encapsulation can significantly enhance the water solubility and biological availability of the drug [3].
  • Amorphization: The process can convert the drug from a crystalline (poorly soluble) to an amorphous (more soluble) state within the carrier [3].
  • pH Sensitivity: ZIF-8 is stable at neutral pH but dissolves in acidic environments (like tumors), enabling targeted drug release [3].
  • Safety: ZIF-8 has low toxicity and good biocompatibility [3].

Experimental Protocols and workflows

Here are detailed methodologies for key experiments, from basic solubility assessment to advanced formulation.

Protocol 1: Shake-Flask Aqueous Solubility Assay

This is a standard method for determining the kinetic solubility of a compound [4].

  • Stock Solution Preparation: Dissolve a known, excess amount of this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
  • Aqueous Dilution: Add a small aliquot of the stock solution to your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration of organic solvent should typically be ≤1% to avoid co-solvent effects.
  • Equilibration: Shake or stir the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 hours) to reach equilibrium.
  • Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration using a 0.45 μm or smaller pore size filter.
  • Analysis: Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the peak area to a standard curve of known concentrations.
Protocol 2: Preparation of a Homogeneous Suspension for In Vivo Studies

For animal studies, a homogeneous suspension is often a practical administration method [2].

  • Vehicle Preparation: Prepare a 0.5-1.0% (w/v) aqueous solution of sodium carboxymethyl cellulose (CMC-Na). Stir until it forms a clear, viscous solution.
  • Dosing Suspension: Add the required mass of this compound powder to the CMC-Na solution. For example, to achieve a 5 mg/mL concentration, add 5 mg of compound per 1 mL of vehicle [2].
  • Homogenization: Mix the suspension thoroughly using a vortex mixer, sonication in a water bath, or a high-shear homogenizer to obtain a uniform, homogeneous suspension without large aggregates.
  • Confirmation: Visually inspect the suspension to ensure it is well-dispersed before administration to animals.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low solubility in aqueous buffers Inherent property of the compound. Use a minimal amount of a biocompatible co-solvent like ethanol or PEG. Alternatively, employ a solubilizing agent such as cyclodextrins.
Precipitation from stock solution DMSO stock has absorbed moisture; compound has degraded over time. Use fresh, dry DMSO. Aliquot stock solutions and store under anhydrous conditions at -20°C.
Poor dissolution rate Large particle size or strong crystalline structure. Reduce particle size through techniques like micronization or probe sonication.
Inconsistent in vivo results Low and variable oral bioavailability. Investigate advanced delivery systems (e.g., nanoparticles, liposomes, or MOFs like ZIF-8) to enhance solubility and permeability [3].

Future Research Directions

The field is moving towards more integrated and material-based solutions. Beyond the ZIF-8 approach, you could explore:

  • Other Nano-carriers: Investigate solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA) for sustained release and improved tissue targeting.
  • Prodrug Strategies: Chemically modify this compound to create a more soluble derivative (prodrug) that converts back to the active compound inside the body.
  • Cocrystal Engineering: Explore the formation of pharmaceutical cocrystals with safe coformers to alter the solid-state properties and improve solubility and stability.

References

optimizing Astragaloside II extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions about extracting Astragaloside II:

  • Q1: What are the primary chemical classes in Astragalus membranaceus? The root of Astragalus membranaceus contains several key bioactive compounds: saponins (including this compound and IV), flavonoids, polysaccharides, amino acids, and trace elements [1]. Saponins and flavonoids are often the primary targets for extraction.

  • Q2: I am getting a low yield of this compound. What could be the reason? Low yield can be due to several factors in your extraction protocol [2] [3]:

    • Inefficient extraction technique: Traditional aqueous extraction may not fully break down the plant matrix.
    • Suboptimal solvent system: The polarity of your solvent might not be ideal for saponins.
    • Unsuitable temperature and time: Excessive heat can degrade compounds, while insufficient time prevents full extraction.
    • Inadequate solid-to-liquid ratio: Too much plant material or too little solvent can limit extraction efficiency.
  • Q3: Are there any greener alternatives to traditional organic solvents for extraction? Yes, Deep Eutectic Solvents (DESs) are emerging as a green and effective alternative. They are characterized by low toxicity, biodegradability, and high extraction efficiency for various plant-based compounds [3]. A common and effective DES for polysaccharides is a mixture of choline chloride and urea [3].

Troubleshooting Guide

The table below outlines common experimental problems and their solutions.

Problem Possible Causes Recommended Solutions
Low Extraction Yield Suboptimal solvent polarity; insufficient ultrasonic power; incorrect liquid-solid ratio [2]. Optimize ethanol concentration (e.g., ~70%); ensure ultrasonic power is sufficient (e.g., 100W); increase liquid-solid ratio (e.g., up to 40:1) [2] [3].
High Energy Consumption Long extraction times; inefficient extraction method (e.g., heating or stirring alone) [2]. Switch to Ultrasound-Assisted Extraction (UAE); optimize ultrasonic time (e.g., 55 min); UAE can reduce energy use by over 59% [2].
Co-extraction of Impurities Non-selective solvent; crude extract not purified. Use surfactant-integrated UAE for selectivity [2]; employ an Aqueous Two-Phase System (ATPS) with salts like K3PO4 for purification [3].
Degradation of Compounds Excessively high temperature; overly long extraction time. Lower extraction temperature (e.g., 50-60°C); reduce extraction time to the optimal window [2].

Experimental Protocols & Data

Here are detailed methodologies and optimized parameters from recent studies.

Surfactant-Integrated Ultrasound-Assisted Extraction (UAE)

This method is highly effective for extracting flavonoids and can be a starting point for saponin optimization [2].

  • Optimized Parameters for Flavonoid Extraction from Stems and Leaves The following table summarizes the best conditions identified through Response Surface Methodology. You can use this as a baseline for your experiments on this compound.
Parameter Optimized Value
Extraction Method Ultrasound-Assisted Extraction (UAE)
Surfactant Genapol X-080
Ultrasonic Time 55 min
Temperature 50 °C
Ethanol Concentration 70 %
Ultrasonic Power 100 W
  • Procedure:
    • Preparation: Dry and powder the Astragalus membranaceus stem and leaf waste.
    • Setup: Prepare a solution of 70% ethanol with the surfactant Genapol X-080.
    • Extraction: Mix the plant material with the solvent at the optimized liquid-solid ratio. Extract using an ultrasonic bath under the conditions above (50°C, 100W, 55 min).
    • Separation: Filter the mixture to collect the supernatant.
    • Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract [2].
Deep Eutectic Solvent (DES) with Aqueous Two-Phase System (ATPS)

This green method is excellent for polysaccharides and shows promise for other polar active compounds [3].

  • Key Parameters for DES-ATPS The table below shows critical factors for this method.
Factor Description / Optimized Value
DES Formulation Choline Chloride : Urea (1:1), designated DES-1 [3].
DES Concentration 80 wt%
Liquid-Solid Ratio 40:1
Extraction Temperature 60 °C
Extraction Time 90 min
ATPS Salt K3PO4
Salt Concentration 33-41 wt% (needs optimization)
  • Procedure:
    • DES Synthesis: Mix choline chloride and urea in a 1:1 molar ratio at 80°C until a clear, homogeneous liquid forms.
    • DES Extraction: Add the DES at 80% concentration to the plant material with a 40:1 liquid-solid ratio. Extract at 60°C for 90 minutes.
    • ATPS Formation: To the crude extract, add K3PO4 salt to induce phase separation. The target compounds (like polysaccharides) will partition into one phase, while impurities move to the other.
    • Recovery: Separate the phase rich in your target compounds. The DES can be recycled and reused, enhancing the method's sustainability [3].

Workflow Visualization

The following diagram illustrates the logical workflow for developing and troubleshooting an extraction process, integrating the methods discussed above.

G Start Start: Objective to Extract Astragalus Bioactives MethodSelect Select Extraction Method Start->MethodSelect UAE Ultrasound-Assisted Extraction (UAE) MethodSelect->UAE DES_ATPS DES-Based Aqueous Two-Phase System MethodSelect->DES_ATPS ParamOpt Parameter Optimization UAE->ParamOpt DES_ATPS->ParamOpt Analysis Analyze Extract & Yield ParamOpt->Analysis Success Yield Acceptable? Analysis->Success End Successful Protocol Success->End Yes TS Consult Troubleshooting Guide Success->TS No TS->ParamOpt Adjust Parameters

Experimental Workflow for Extraction Optimization

Key Takeaways and Final Recommendations

To maximize your success in optimizing this compound extraction, consider these final points:

  • Leverage Modern Techniques: Ultrasound-Assisted Extraction (UAE) is strongly recommended over traditional methods like heating or stirring, as it significantly increases yield while reducing energy consumption and time [2].
  • Prioritize Green Chemistry: Deep Eutectic Solvents (DES) represent a cutting-edge, environmentally friendly alternative to conventional organic solvents and are highly effective for a range of plant metabolites [3].
  • Systematic Optimization is Crucial: Use statistical methods like Response Surface Methodology (RSM) to efficiently identify the complex interactions between factors (like time, temperature, and solvent concentration) and find the true optimum conditions for your specific setup [2].
  • Address Impurities Early: If your initial crude extract contains many impurities, integrate a purification step like an Aqueous Two-Phase System (ATPS) directly into your workflow for cleaner results [3].

References

Technical Support Guide: Astragaloside II Thermal Sterilization Stability

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profiles & Experimental Data

Thermal Stability Under Various Conditions

Table 1: Astragaloside II Stability Across Different Sterilization Conditions

Condition Type Temperature Time pH Environment Retention Rate Key Findings
Alkaline solution 95°C 60 min Alkaline <60% Significant degradation observed [1]
Acidic solution 95°C 60 min Acidic >90% Good stability maintained [1]
Low-acidic solution 95°C 60 min Low-acidic >90% Good stability maintained [1]
Neutral solution 95°C 60 min Neutral >90% Good stability maintained [1]
High-temperature short-time Varies Short Alkaline Improved vs. long exposure Recommended approach for alkaline conditions [1]

Table 2: Storage Stability of this compound

Storage Temperature Duration Solution Acidity Retention Rate Additional Observations
Room temperature (25°C) 60 days Regardless of acidity >90% No significant difference from 4°C storage [1]
Low temperature (4°C) 60 days Regardless of acidity >90% Comparable to room temperature [1]
Key Stability Findings
  • pH Dependency: this compound demonstrates excellent stability in acidic, low-acidic, and neutral solutions even after prolonged heat exposure (95°C for 60 minutes), with retention rates exceeding 90%. However, it shows marked instability in alkaline environments with retention dropping below 60% under the same conditions [1]

  • Thermal Processing Impact: The high temperature, short-time sterilization approach is more appropriate for this compound in alkaline solutions compared to prolonged heating methods [1]

  • Storage Conditions: this compound remains stable during storage regardless of temperature (room temperature vs. low temperature) when protected from light, with retention rates maintained above 90% over 60 days across all acidity conditions [1]

  • Structural Considerations: Thermal processes may induce chemical transformations between different astragalosides. Astragaloside I, II, and related compounds can convert to astragaloside IV under certain thermal conditions, which may affect the measured stability of this compound specifically [2]

Detailed Experimental Protocols

UPLC-MS/MS Analysis of this compound

Sample Preparation Methodology:

  • Extraction Procedure: Accurately weigh 1g of homogeneous powder and place in a 50mL centrifuge tube
  • Sonication Extraction: Ultrasonicate with 15mL methanol for 30 minutes (40kHz, 500W)
  • Centrifugation: Centrifuge at 3,000×g for 5 minutes and collect methanol supernatant
  • Washing Step: Repeat washing twice with 7.5mL methanol, ultrasonicate for 5 minutes, and centrifuge
  • Filtration: Combine all filtrates and pass through 0.45μm membrane filter before UPLC-MS/MS analysis [1] [2]

UPLC-MS/MS Parameters:

  • Column: ACQUITY C18 (1.7μm, 2.1×100mm)

  • Column Temperature: 45°C

  • Mobile Phase:

    • A: 100% acetonitrile
    • B: 0.1% formic acid in water
  • Flow Rate: 0.3mL/min

  • Injection Volume: 1μL

  • Gradient Program:

    • 0-1min: 20% A
    • 1-10min: 20-100% A
    • 10-11min: 100% A
    • 11-12min: 100-20% A
    • 12-14min: 20% A [1]
  • MS/MS Conditions:

    • Ionization Mode: +ESI
    • Mass Range: 700-900m/z
    • Drying Gas: N₂ (>99.99%) at 500L/h
    • Source Temperature: 100°C
    • Desolvation Temperature: 400°C
    • Capillary Voltage: 3.0kV
    • Detector Voltage: 1800V [1]
Sterilization Stability Assessment Protocol

The following workflow outlines the experimental procedure for evaluating this compound stability during thermal sterilization:

G Start Start Preparation SolutionPrep Prepare this compound Solutions at Different pH (Acidic, Neutral, Low-acidic, Alkaline) Start->SolutionPrep PreSterilization Pre-sterilization Sampling & Baseline Concentration (UPLC-MS/MS Analysis) SolutionPrep->PreSterilization Sterilization Apply Sterilization Conditions: - 95°C for 60 min (Standard) - High Temp/Short Time (Alternative) PreSterilization->Sterilization PostSterilization Post-sterilization Sampling & Concentration Measurement (UPLC-MS/MS Analysis) Sterilization->PostSterilization StorageStudy Storage Stability Study: - 25°C (Room Temp) - 4°C (Refrigerated) PostSterilization->StorageStudy DataAnalysis Data Analysis: Calculate Retention Rate Compare Across Conditions StorageStudy->DataAnalysis Conclusion Draw Conclusions & Recommend Optimal Conditions DataAnalysis->Conclusion

Troubleshooting Guides

Degradation Issues

Problem: Excessive degradation during heat sterilization

  • Potential Cause: Alkaline pH environment

    • Solution: Adjust solution to neutral or slightly acidic pH before sterilization [1]
  • Potential Cause: Prolonged heating time in alkaline conditions

    • Solution: Implement high-temperature, short-time sterilization protocol [1]
  • Potential Cause: Incorrect temperature calibration

    • Solution: Verify temperature monitoring equipment and ensure precise temperature control throughout sterilization process

Problem: Inconsistent stability results between batches

  • Potential Cause: Variations in initial compound purity

    • Solution: Implement rigorous quality control of starting material using UPLC-MS/MS verification [1]
  • Potential Cause: Undetected pH fluctuations

    • Solution: Use calibrated pH meters with temperature compensation and monitor pH throughout preparation
  • Potential Cause: Differences in container composition affecting stability

    • Solution: Standardize container material across all experiments (type I borosilicate glass recommended)
Methodological Problems

Problem: Poor chromatography resolution

  • Potential Cause: Column degradation or contamination

    • Solution: Implement regular column cleaning and performance verification; use guard columns
  • Potential Cause: Suboptimal mobile phase composition

    • Solution: Precisely prepare mobile phase with fresh solvents; adjust gradient program as needed [1]

Problem: Inconsistent sample extraction efficiency

  • Potential Cause: Inhomogeneous powder particle size

    • Solution: Standardize grinding and sieving protocol (recommended 60-mesh sieve) [3]
  • Potential Cause: Sonication efficiency variations

    • Solution: Calibrate sonication equipment and maintain consistent power settings (40kHz, 500W recommended) [1]

Frequently Asked Questions

Q1: What is the maximum temperature this compound can withstand without significant degradation?

The compound can tolerate 95°C for 60 minutes in acidic, low-acidic, and neutral solutions with excellent retention (>90%). However, the temperature threshold is highly dependent on pH, with alkaline conditions causing significant degradation even at lower temperatures. For alkaline formulations, consider alternative sterilization methods such as high-temperature short-time processing or filtration sterilization [1]

Q2: How does pH affect this compound stability during thermal processing?

pH is a critical factor. In acidic, low-acidic, and neutral environments, this compound shows remarkable heat stability with retention rates exceeding 90% after extended heat exposure. However, in alkaline conditions, the same thermal treatment results in substantial degradation with retention dropping below 60%. Always monitor and control pH precisely during sterilization processes [1]

Q3: What are the optimal storage conditions for this compound solutions?

Research indicates that this compound remains stable (>90% retention) for at least 60 days when stored at both room temperature (25°C) and refrigerated conditions (4°C), with no significant difference observed between these temperatures. The stability is maintained regardless of solution acidity when protected from light [1]

Q4: Can this compound transform into other compounds during thermal processing?

Yes, interconversion between different astragalosides is possible under thermal stress. Studies have documented that astragaloside I, II, and related compounds can undergo transformation to astragaloside IV under certain thermal conditions. This emphasizes the importance of using specific analytical methods like UPLC-MS/MS that can differentiate between these structurally similar compounds [2]

Q5: What analytical method is recommended for monitoring this compound stability?

UPLC-MS/MS is the preferred method due to its superior specificity, sensitivity, and ability to distinguish this compound from potentially interfering compounds or transformation products. The provided protocol in this guide offers a validated approach for accurate quantification [1]

Q6: Does powder particle size affect extraction efficiency for stability studies?

Yes, research has demonstrated that smaller particle sizes (thin powder) significantly increase the extraction efficiency of astragalosides compared to coarse powder, due to the larger surface area. For consistent results, standardize powder particle size using a 60-mesh sieve for optimal extraction efficiency [4]

Summary & Best Practices

Based on the current research evidence, follow these best practices for optimal this compound stability:

  • pH Management: Maintain neutral to slightly acidic conditions (pH <7.0) during thermal processing to prevent excessive degradation [1]

  • Thermal Protocol Selection: For alkaline formulations, implement high-temperature, short-time sterilization instead of prolonged heating at lower temperatures [1]

  • Analytical Verification: Employ UPLC-MS/MS with the specified parameters to accurately monitor this compound content and distinguish it from potential transformation products [1]

  • Sample Preparation Standardization: Use consistent powder particle size (60-mesh sieve recommended) and extraction protocols to ensure reproducible results [4]

  • Storage Conditions: While both room temperature and refrigeration provide excellent stability, implement consistent storage conditions and protect solutions from light exposure [1]

References

Understanding Alkaline Degradation of Astragaloside II

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the known chemical behavior of Astragaloside II under alkaline conditions? A: The core structure of astragalosides, including this compound, can be sensitive to alkaline conditions. This compound (C43H70O15) is an acetylated derivative of Astragaloside IV [1]. Research indicates that factors like alkalinity can lead to the loss of acetyl groups from compounds like this compound, potentially converting it into the more stable Astragaloside IV [1]. This deacetylation is a key degradation pathway to monitor.

Q: What are the general mechanisms of alkaline degradation for organic compounds? A: Alkaline conditions can drive several degradation mechanisms, which are useful to consider when planning stability studies [2] [3] [4]:

  • Hydrolysis: The primary mechanism. Alkalis catalyze the cleavage of certain chemical bonds, such as esters and glycosides, via a nucleophilic attack by hydroxide ions (OH⁻) [4].
  • β-Elimination: This reaction can occur in polymers and complex molecules, leading to chain scission and depolymerization [2].

The following diagram outlines the logical workflow for investigating this compound stability based on these principles.

G Investigation Workflow for Alkaline Stability cluster_factors Key Investigation Factors cluster_monitor Parameters to Monitor Start Start: this compound Alkaline Stability Study Factor1 Alkaline Agent & pH (e.g., NaOH, KOH concentration) Start->Factor1 Factor2 Temperature (Accelerated studies) Start->Factor2 Factor3 Reaction Time (Kinetics profile) Start->Factor3 Factor4 Solvent System Start->Factor4 Monitor1 Structural Integrity (Loss of acetyl groups) Factor1->Monitor1 Monitor2 Formation of Degradants (e.g., Astragaloside IV) Factor1->Monitor2 Monitor3 Loss of Parent Compound Factor1->Monitor3 Factor2->Monitor1 Factor2->Monitor2 Factor2->Monitor3 Factor3->Monitor1 Factor3->Monitor2 Factor3->Monitor3 Factor4->Monitor1 Factor4->Monitor2 Factor4->Monitor3 Analysis Analytical Method HPLC-MS, TLC, NMR Monitor1->Analysis Monitor2->Analysis Monitor3->Analysis Strategy Define Stabilization Strategy (pH control, additives, etc.) Analysis->Strategy

Experimental Protocols & Stabilization Strategies

Based on the degradation mechanisms, here are suggested experimental approaches and potential preventive strategies.

Experimental Protocol 1: Forced Degradation Study

This protocol helps identify degradation products and understand degradation pathways [2] [4].

  • Solution Preparation:
    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, pyridine [5]).
    • Prepare alkaline solutions (e.g., NaOH, KOH) at varying concentrations (e.g., 0.1M, 0.5M, 1.0M) to simulate different pH stresses.
  • Stress Conditions:
    • Mix the this compound solution with the alkaline solutions.
    • Incubate the mixtures at different temperatures (e.g., room temperature, 40°C, 60°C) for set durations (e.g., 1, 6, 24 hours). Higher temperatures can accelerate degradation.
    • Include a control sample in neutral pH buffer.
  • Reaction Quenching:
    • After incubation, immediately neutralize the reaction mixture with an equimolar acid (e.g., HCl) to stop the degradation process.
  • Sample Analysis:
    • Analyze the quenched samples using HPLC-MS to separate, quantify, and identify the parent compound and any degradation products. Monitor for the loss of this compound and the appearance of Astragaloside IV or other fragments.

Experimental Protocol 2: Monitoring Degradation Kinetics

This protocol quantifies the rate of degradation.

  • Set up the degradation experiment as above under a specific condition (e.g., 0.5M NaOH at 40°C).
  • Withdraw aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 mins).
  • Quench and analyze each aliquot immediately.
  • Plot the remaining concentration of this compound over time to determine the degradation rate constant.

Potential Stabilization Strategies

  • pH Control: The most straightforward method. Formulate and process this compound in neutral or mildly acidic buffers to avoid alkaline conditions altogether.
  • Use of Stabilizing Excipients: In drug formulations, certain excipients like antioxidants (e.g., ascorbic acid) or chelating agents might help if oxidative degradation is a secondary pathway.
  • Lyophilization: If the compound is unstable in solution, consider producing it as a lyophilized (freeze-dried) powder for storage, reconstituting it in a controlled pH solvent just before use.

Analytical Methods for Investigation

The table below summarizes key analytical techniques for monitoring this compound stability.

Method Key Function Information Gained
HPLC-MS [5] Primary tool for separation and identification. Quantifies loss of parent compound; identifies degradants (e.g., deacetylated products) by molecular weight and fragmentation pattern.
Thin-Layer Chromatography (TLC) Rapid, low-cost screening. Provides a quick visual of the number of degradant spots compared to controls and standards.
NMR Spectroscopy Definitive structural analysis. Confirms identity of major degradants and specific sites of chemical modification (e.g., loss of acetyl group signal).

Troubleshooting Common Experimental Issues

Q: I am not seeing significant degradation in my forced degradation study. What should I do? A: Consider increasing the stressor intensity:

  • Increase temperature: Elevated temperatures (e.g., 40-60°C) significantly accelerate reaction kinetics.
  • Increase alkali concentration and/or extend the incubation time.
  • Ensure the solvent system allows for sufficient contact with the hydroxide ions.

Q: My HPLC chromatogram shows multiple new peaks. How do I identify the main degradant? A: Use LC-MS/MS to determine the molecular weight and fragmentation pattern of each peak. Compare the mass of the main degradant to this compound. A mass difference of -42 Da would strongly suggest the loss of an acetyl group (-COCH₃), pointing to Astragaloside IV.

Q: How can I prevent degradation during sample preparation and storage? A:

  • Control pH: Use neutral buffers during extraction and sample preparation.
  • Work quickly and keep samples on ice when possible.
  • Store stock solutions at low temperatures (e.g., -20°C or below) and note that alkaline solutions should never be stored long-term if the compound is sensitive.

Key Research Gaps and Future Directions

Currently, direct mechanistic studies on this compound's alkaline degradation are a significant research gap. Most available literature focuses on its pharmacological effects [6] [7] [1]. Therefore, the systematic forced degradation studies and analytical strategies outlined here are critical for your work.

Future research should focus on:

  • Elucidating the exact degradation pathway and kinetics under pharmaceutically relevant conditions.
  • Identifying all major and minor degradation products and assessing their biological activity and toxicity.
  • Developing and validating stable formulation prototypes for drug development.

References

Astragaloside II transformation to Astragaloside IV

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Transformation Methods

The table below summarizes the two primary techniques for converting Astragaloside II into Astragaloside IV.

Method Mechanism Key Agent/Strain Key Parameters Reported Yield / Efficiency Key Characteristics
Microbial Biotransformation [1] [2] Enzymatic deacetylation (hydrolysis of acetyl group) Absidia corymbifera AS2, Penicillium canescens Incubation at 30°C for 60-72 hours [1] [2] Yield increased ~4-fold [1]; Precursors almost completely transformed [2] High specificity, mild conditions, eco-friendly; requires culture maintenance
Chemical Hydrolysis [3] [4] Alkaline hydrolysis (acetyl group removal) Ammonia solution 24% ammonia, 25°C, 52 min stirring [3] Yield of 2.62 mg/g from raw material [3] Fast, simple, high-yield; requires handling of strong bases

Experimental Protocols

Here are detailed step-by-step protocols for both the microbial and chemical transformation methods.

Protocol 1: Microbial Biotransformation using Immobilized Fungi

This protocol, adapted from research with Penicillium canescens, uses immobilized cells for reusable biocatalysis [2].

  • Fungal Immobilization:

    • Prepare a spore suspension of Penicillium canescens in sterile water (approximately 10³ spores/mL) [2].
    • Mix the spore suspension with an equal volume of 4% sodium alginate solution.
    • Drop the mixture into a 0.1 M CaCl₂ solution using a peristaltic pump to form gel beads.
    • Cure the beads in the CaCl₂ solution for 2 hours at 4°C, then wash with sterile water. These are your Immobilized Penicillium canescens (IPC) beads [2].
  • Biotransformation Reaction:

    • Substrate Preparation: If using a purified extract, dissolve this compound in a suitable solvent (e.g., DMSO) and add it to the fermentation medium. The concentration should be optimized (e.g., crude astragalosides containing 26% astragalosides were used in one study [1]).
    • Co-cultivation: Add the IPC beads to the substrate-containing medium. A typical ratio is 1 g of beads per 10 mL of medium.
    • Incubation: Carry out the transformation in an orbital shaker at 30°C and 150 rpm for 60 hours [2]. Monitor the reaction by TLC or HPLC.
  • Termination and Extraction:

    • After incubation, remove the IPC beads by filtration. The beads can be washed and stored for reuse [2].
    • The fermentation broth can be extracted with water-saturated n-butanol.
    • Combine the organic phases, evaporate under vacuum, and re-dissolve the residue in methanol for further purification [1].
Protocol 2: Chemical Hydrolysis using Ammonia

This method uses ammonia to promote the conversion of various astragalosides to Astragaloside IV [3] [4].

  • Sample Preparation: Pulverize dried Radix Astragali roots and sieve through a 6-mesh sieve [3].
  • Alkaline Hydrolysis:
    • Weigh the powdered material and place it in a sealed container.
    • Add a 24% ammonia solution at a solid-liquid ratio of 1:10 (w/v) [3].
    • Soak the mixture at 25°C for 120 minutes without stirring [3].
  • Extraction:
    • After soaking, stir the mixture at 25°C for 52 minutes at 150 rpm [3].
  • Post-processing:
    • Filter the mixture. The ammonia in the extract can be removed by vacuum evaporation, avoiding the need for complex resin cleanup [3].
    • The resulting extract can be purified further using macroporous resin or preparative HPLC.

Troubleshooting Guide (FAQs)

Q1: My microbial biotransformation yield is low. What could be wrong?

  • Check strain viability and activity: Use fresh spores or a pre-culture in the active growth phase. Ensure the strain (A. corymbifera or P. canescens) is known for its deacetylation activity [1] [2].
  • Optimize parameters: The incubation time and temperature are critical. Conduct a time course experiment (e.g., 0 to 96 hours) to find the optimal duration for maximum yield, which is typically around 60 hours [2].
  • Substrate bioavailability: If the substrate is not dissolving well, consider using a minimal amount of a co-solvent like DMSO to enhance dissolution before adding it to the aqueous medium.

Q2: After chemical hydrolysis, my Astragaloside IV degrades quickly. How can I stabilize it?

  • Control pH immediately: Astragaloside IV is unstable in alkaline conditions. After the reaction, neutralize the solution promptly and remove the ammonia via vacuum evaporation [3] [4].
  • Optimize sterilization (for subsequent steps): If your product requires sterilization, avoid long-term heat treatment in alkaline solutions. Use a high-temperature, short-time (HTST) approach instead [3] [4].
  • Store correctly: Solutions of Astragaloside IV are most stable when stored at room temperature (25°C) or 4°C in neutral conditions, with retention rates over 90% after 60 days [3] [4].

Q3: How can I confirm the transformation is successful?

  • Analytical Methods: Use TLC for a quick check or HPLC-ELSD/LC-MS for accurate quantification [1] [3]. Monitor the decrease in the this compound peak and the increase in the Astragaloside IV peak. The MS/MS analysis can be performed in the positive ESI mode, monitoring the specific mass transitions for each compound [3].

Biochemical Pathway Visualization

The following diagram illustrates the core biochemical transformation from this compound to Astragaloside IV, which is consistent across both microbial and chemical methods.

G AstragalosideII This compound AcetylGroup Acetyl Group AstragalosideII->AcetylGroup Removal AstragalosideIV Astragaloside IV AstragalosideII->AstragalosideIV Deacetylation

The transformation is a hydrolytic deacetylation reaction. This compound differs from Astragaloside IV by having an extra acetyl group attached to its sugar moiety. The core reaction, whether catalyzed by a microbial esterase or alkaline conditions, is the removal of this acetyl group [1] [2].

References

Validated Analytical Methods for Astragaloside II

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two core, validated methods for the analysis of Astragaloside II from different matrices.

Method Attribute HPLC-DAD-ELSD for Root Quantification [1] LC-MS/MS for Plasma Pharmacokinetics [2]
Analytical Technique High-Performance Liquid Chromatography with Diode Array and Evaporative Light Scattering Detection Liquid Chromatography-Tandem Mass Spectrometry
Core Application Quality evaluation of Radix Astragali; simultaneous determination of multiple saponins and flavonoids. Quantification of AST II in rat plasma for a pharmacokinetic study.
Sample Preparation Powdered root extracted with 100% methanol via reflux. Plasma protein precipitation with methanol–acetonitrile (50:50, v/v).
Separation Column Reversed-Phase C18 Column Agilent Zorbax XDB C18 (2.1 mm × 50 mm, 3.5 μm)
Mobile Phase Gradient of acetonitrile and water. Gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).
Flow Rate 1.0 mL/min 0.50 mL/min
Detection Evaporative Light Scattering Detector (ELSD) for saponins. Multiple Reaction Monitoring (MRM); transition m/z = 827.3 → 143.2 for AST II.

| Key Validation Results | The method was validated for linearity, precision, and accuracy. | - LLOQ: 5.0 ng/mL

  • Linear Range: 5.0 - 5000 ng/mL
  • Oral Bioavailability: 0.79% | | Advantages | Cost-effective; suitable for routine quality control without MS; can detect 10 compounds in one run. | High sensitivity and specificity; ideal for low-concentration biological samples. |

Detailed Experimental Protocols

Protocol 1: HPLC-DAD-ELSD for Herbal Material [1]

This method is designed for the quality control of the herbal root itself.

  • Sample Preparation: Reduce the dried Radix Astragali root to a powder. Accurately weigh the powder and perform reflux extraction with 100% methanol.
  • Chromatographic Conditions:
    • Column: A standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm).
    • Mobile Phase: Use a gradient of acetonitrile (A) and water (B).
    • Detection: Use the DAD detector for flavonoids like calycosin and formononetin. Use the ELSD for detecting the non-chromophoric saponins, including this compound. The ELSD parameters (drift tube temperature and gas flow rate) must be optimized.
  • Identification & Quantification: Identify this compound by comparing its retention time with a reference standard. Quantify it using a calibration curve constructed from the reference standard.
Protocol 2: LC-MS/MS for Biological Fluids [2]

This method is used for pharmacokinetic studies where high sensitivity is required.

  • Sample Preparation (Protein Precipitation):
    • Pipette 50 μL of rat plasma into a clean tube.
    • Add an internal standard (IS) solution (e.g., buspirone) and 150 μL of a methanol-acetonitrile (50:50, v/v) mixture.
    • Vortex the mixture vigorously for several minutes, then centrifuge at high speed (e.g., 14,000 × g) for 10 minutes.
    • Collect the supernatant and inject an aliquot into the LC-MS/MS system.
  • LC-MS/MS Conditions:
    • Chromatography: Use a short C18 column (e.g., 2.1 mm × 50 mm, 3.5 μm) with a fast gradient elution to reduce run time.
    • Mass Spectrometry: Operate the ESI source in positive ion mode. Use MRM for specific detection, monitoring the transition of the AST II precursor ion [M+H]⁺ m/z 827.3 to its characteristic product ion m/z 143.2.
  • Quantification: The ratio of the peak area of AST II to the peak area of the internal standard is used for quantification against a calibrated curve.

Frequently Asked Questions & Troubleshooting

Q1: Why is my signal for this compound so weak on my HPLC-UV system?

  • Cause: this compound, like many other triterpene saponins, lacks strong chromophores and therefore has very poor UV absorption [1].
  • Solution:
    • Use an ELSD or CAD detector. These are mass-based detectors and are far more sensitive and reliable for saponin analysis than UV detectors [1].
    • Switch to LC-MS/MS. If available, mass spectrometry provides superior sensitivity and specificity, especially for complex samples or low concentrations [2] [3].

Q2: I am working with biological samples. What is the expected concentration range and how can I ensure my method is sensitive enough?

  • Answer: this compound has very low oral bioavailability (0.79%), leading to low plasma concentrations [2]. The validated LC-MS/MS method has a Lower Limit of Quantification (LLOQ) of 5.0 ng/mL [2]. If your results are inconsistent:
    • Verify Sample Prep: Ensure your protein precipitation is efficient. Concentrating the supernatant after evaporation and reconstituting in a smaller volume can improve sensitivity.
    • Optimize MS Transitions: Re-optimize the MRM transitions and collision energy for your specific instrument to maximize the signal-to-noise ratio.

Q3: My chromatogram shows poor separation of this compound from other compounds. What can I do?

  • Cause: Herbal extracts and biological samples are complex, and co-elution is a common issue.
  • Solution:
    • Modify the Gradient: Fine-tune the acetonitrile/water gradient to improve resolution. A slower, more shallow gradient can often separate closely eluting peaks.
    • Acidify the Mobile Phase: Adding a volatile acid like 0.1% formic acid to both the aqueous and organic mobile phases can improve peak shape and separation [2] [3].
    • Check the Column: Ensure you are using a high-efficiency C18 column. If the problem persists, the column may be degraded and need replacement.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process and key steps for selecting and implementing the appropriate analytical method.

Start Start: Analyze this compound SampleType What is the sample type? Start->SampleType HerbalMaterial Herbal Material (Radix Astragali) SampleType->HerbalMaterial Herbal BiologicalSample Biological Sample (Plasma) SampleType->BiologicalSample Biological MethodHPLC Method: HPLC-ELSD or HPLC-DAD-ELSD HerbalMaterial->MethodHPLC MethodLCMS Method: LC-MS/MS BiologicalSample->MethodLCMS PrepHerbal Sample Preparation: • Powder root • Reflux with methanol MethodHPLC->PrepHerbal PrepBio Sample Preparation: • Protein Precipitation (MeCN:MeOH 50:50) MethodLCMS->PrepBio DetectHPLC Detection: • ELSD for saponins • DAD for flavonoids PrepHerbal->DetectHPLC DetectLCMS Detection: • MRM (m/z 827.3→143.2) • Positive ion mode PrepBio->DetectLCMS DataHPLC Key Data: • Method validated for linearity & precision • Multiple compounds in one run DetectHPLC->DataHPLC DataLCMS Key Data: • High sensitivity (LLOQ 5.0 ng/mL) • Specific for pharmacokinetics DetectLCMS->DataLCMS

References

Astragaloside II & Cell Viability Assays: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Astragaloside II (AS-II) is a natural saponin investigated for its effects on various diseases. In experimental settings, its impact on cell viability is a key endpoint. The table below summarizes its effects and the common assays used in recent studies.

Cell Type / Disease Model AS-II Effect on Viability Commonly Used Assay Key Findings & Context
Liver Cancer Cells [1] Significant inhibition Not specified (Multiple assays used) An AS-II-loaded nanocarrier system demonstrated potent anticancer effects, inhibiting cancer cells in viability, apoptosis, and invasion/migration assays [1].
Human Colon Fibroblasts (CCD-18Co cells) [2] Reduction at high concentrations CCK-8 assay In a model of ulcerative colitis, AS-II itself did not harm normal colon fibroblasts at lower concentrations (up to 1 μM) but alleviated inflammation caused by LPS [2].
Oral Squamous Cell Carcinoma (OSCC) [3] Inhibition Not specified (Proliferation was assessed) An Astragaloside-Brucea javanica oil nanoemulsion (containing Astragaloside IV, a related compound) suppressed the proliferation of OSCC cells [3].

Optimization of Assay Parameters

Successful cell viability assays require careful optimization to avoid artifacts and ensure data reliability. The following table synthesizes key parameters and evidence-based recommendations from the literature.

Parameter Challenge Recommended Optimization Strategy Evidence & Rationale
Solvent Control (DMSO) Cytotoxicity at low concentrations; evaporation alters drug concentration [4]. Use matched DMSO controls for each drug concentration. Avoid storing diluted drugs for long periods [4]. DMSO at 1% (v/v) caused major cytotoxicity in MCF7 cells. Using a single control for a dilution series resulted in viability readings >100% [4].
Edge / Evaporation Effects Evaporation from edge wells causes concentration shifts and abnormal cell growth [4]. Use plate seals; exclude perimeter wells; fill them with PBS or water [4]. Storage of diluted drugs in 96-well plates for 48 hours significantly affected viability readings due to evaporation, even at 4°C or -20°C [4].
Assay Selection Different tetrazolium assays have varying sensitivity, solubility, and procedural steps [5] [6]. For ease of use, choose WST-1; for established protocols, use MTT but be aware of its multiple steps [6]. MTT produces an insoluble formazan product requiring a solubilization step, while WST-1 and MTS generate soluble products in a one-step procedure [5] [6].
Cell Seeding Density Over-confluent cells have altered metabolism; low density yields weak signal [5] [4]. Empirically determine the optimal density for each cell line to ensure linear signal response [4]. Contact inhibition at high confluence slows metabolism, reducing the rate of tetrazolium reduction per cell and losing linearity [5].
Assay Incubation Time Short incubation gives low signal; long incubation is toxic [5]. Establish a time course to find the linear range of signal production before it plateaus [5]. The conversion of MTT to formazan is time-dependent. Extended incubation with the reagent is cytotoxic and should be considered an endpoint assay [5].

Frequently Asked Questions (FAQs)

Q1: My dose-response curve starts at a viability above 100%. What could be the cause? This is a common issue often traced to the solvent control. If you are using a single DMSO vehicle control for a series of drug dilutions, the lower DMSO concentrations in your highest drug dilutions may be less toxic than the control, creating a false signal of increased viability. Solution: Implement a matched DMSO control for each drug concentration to account for the varying solvent levels [4].

Q2: I see high well-to-well variation, especially around the edges of the plate. How can I fix this? This is a classic "edge effect," primarily caused by evaporation during incubation, which alters drug and nutrient concentration in the outer wells. Solution:

  • Use a plate sealer (e.g., Parafilm around the lid or specialized adhesive seals).
  • Avoid using the perimeter wells for critical experiments; instead, fill them with sterile PBS or water.
  • Ensure the incubator has a well-humidified environment [4].

Q3: Should I use the MTT assay or switch to a newer assay like WST-1? The choice depends on your priorities. Here is a comparison to help you decide [5] [6]:

Experimental Protocol: MTT Assay for Cell Viability

This is a detailed protocol based on the Assay Guidance Manual, adaptable for testing compounds like this compound [5].

Reagent Preparation:

  • MTT Solution: Dissolve MTT in DPBS (pH 7.4) to a final concentration of 5 mg/mL. Filter-sterilize using a 0.2 µm filter. Store protected from light at 4°C for frequent use or at -20°C for long-term storage.
  • Solubilization Solution: Prepare a solution of 40% (vol/vol) dimethylformamide (DMF), 2% (vol/vol) glacial acetic acid, and 16% (wt/vol) sodium dodecyl sulfate (SDS). Adjust the pH to 4.7. Store at room temperature.

Procedure:

  • Cell Seeding & Treatment: Seed your cells into a 96-well plate at the optimized density. After cells have adhered, treat them with this compound across your desired concentration range. Include controls: blank (media only), untreated control (cells + media), and vehicle control (cells + matched DMSO concentration).
  • Incubation: Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired treatment period.
  • MTT Addition: Add the MTT solution directly to each well to a final concentration of 0.2-0.5 mg/mL. Typically, add 10-20 µL of the 5 mg/mL stock to 100 µL of media in each well.
  • Formazan Formation: Incubate the plate for 1-4 hours. Monitor for the appearance of purple formazan crystals under a microscope.
  • Solubilization: Carefully remove the culture medium from the wells. Avoid disturbing the crystals at the bottom. Add the solubilization solution (e.g., 100 µL per well for a 96-well plate). Agitate the plate on an orbital shaker to ensure complete dissolution of the crystals.
  • Absorbance Measurement: Read the absorbance using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background.

References

Analytical Method for Astragaloside II Quantification

Author: Smolecule Technical Support Team. Date: February 2026

While the search results do not contain a direct protocol for pH stability studies, one study provides a detailed Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) method for quantifying Astragaloside II and related compounds, which can be adapted for stability testing [1].

The table below summarizes the key liquid chromatography conditions used in the study:

Parameter Specification
Instrument Agilent 1290 Infinity II RRLC system [1]
Column ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) [1]
Column Temp. 40 °C [1]
Flow Rate 0.25 mL/min [1]
Mobile Phase A 0.2% Formic Acid in Water [1]
Mobile Phase B Acetonitrile [1]
Injection Volume Not specified (samples filtered through 0.22 μm membrane) [1]

Gradient Elution Program [1]:

Time (min) % Mobile Phase B
0 1%
5 20%
8 25%
15 30%
18 40%
20 60%
23 90%
23-25 99% (Wash)
25-27 1% (Equilibration)

The mass spectrometry detection was performed using an electrospray ionization (ESI) source in both positive and negative modes, though the specific MRM parameters for this compound are listed in the source material [1].

Sample Preparation Workflow

The sample preparation method can be visualized as follows. This workflow is adapted from a general protocol for extracting astragalosides and flavonoids [2].

cluster_sample_prep Sample Preparation cluster_std_prep Standard Solution Preparation Start Start Step1 Weigh 0.5 g dried powder Start->Step1 Step2 Add 10 mL methanol Step1->Step2 Step3 Sonicate (40 Hz, 100 W, 120 min) Step2->Step3 Step4 Centrifuge at 12,000 rpm, 15 min Step3->Step4 Step5 Filter through 0.22 μm membrane Step4->Step5 Analysis UPLC-MS Analysis Step5->Analysis Std1 Dissolve standard in methanol Std2 Prepare concentration gradient (5, 10, 25, 50, 100, 200 μg/mL) Std1->Std2 Std2->Analysis

Frequently Asked Questions

Here are some common issues and solutions that researchers might encounter when working with this compound.

Q1: What could cause poor chromatographic separation of this compound?

  • A: This is often related to column choice and mobile phase conditions. The recommended ACQUITY UPLC HSS T3 column is designed for polar compounds. Ensure the mobile phase contains a modifier like 0.2% formic acid to improve peak shape. Also, strictly follow the gradient elution program and allow sufficient time for column re-equilibration between runs [1].

Q2: How should I prepare and store stock solutions of this compound to ensure data reliability?

  • A: Prepare stock solutions in high-purity methanol, as it is the reported solvent for both standards and samples [2] [1]. The study notes that astragaloside reference compounds showed high stability in methanol solution [1]. For long-term storage, keep stock solutions at or below -20°C. For a stability study, you would need to prepare fresh working solutions from the stock for each experiment to avoid degradation.

Q3: The search results lack a direct pH stability protocol. How can I design such a study?

  • A: You can adapt the provided UPLC-MS method. A typical approach would involve:
    • Preparation of Buffer Solutions: Prepare a series of buffers (e.g., pH 2, 4, 7.4, 9) that cover the physiologically and pharmaceutically relevant range.
    • Forced Degradation: Incubate a known concentration of this compound in each buffer at a controlled temperature (e.g., 37°C). Include samples in a neutral organic solvent (like methanol) as a control.
    • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours, and longer).
    • Analysis and Quantification: Immediately analyze each sample using the described UPLC-MS method to quantify the remaining amount of intact this compound and potentially identify degradation products.

Key Considerations for Your Research

Since direct data on this compound's pH stability is unavailable, here are critical points to guide your experimental design:

  • Analytical Method as Foundation: The UPLC-MS method above is your core tool for accurately measuring this compound concentration throughout a stability study.
  • Monitor for Transformation: Be aware that processing methods like sulfur-fumigation are known to cause chemical transformations of other compounds in Astragalus membranaceus [1]. While not directly related to pH, this highlights that the compound's environment can significantly impact its chemical profile.
  • Positive Control: Using a commercially available this compound standard with a known high purity (e.g., >98%) is crucial for validating your analytical results [3] [1].

References

Efficacy of Astragaloside II in Different Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental findings for Astragaloside II across various preclinical models, highlighting its multi-target therapeutic potential.

Disease Model Experimental System Dosage / Concentration Key Efficacy Findings & Metrics Proposed Mechanism of Action
Immunodeficiency [1] In vivo: CTX-induced immunosuppressed mice 50 mg/kg (oral) Restored T cell proliferation; ↑ IFN-γ and IL-2 production Activated CD45 PTPase → promoted LCK dephosphorylation (Tyr505) → enhanced T cell receptor signaling [1]
Diabetic Nephropathy [2] In vivo: STZ-induced diabetic rats 3.2 & 6.4 mg/kg/d (oral, 9 wks) ↓ Urinary ACR; ameliorated podocyte apoptosis & foot process effacement Regulated mitochondrial dynamics (↑ Mfn2, ↓ Fis1); activated Nrf2 antioxidative & PINK1/Parkin mitophagy pathways [2]
Lung Injury [3] In vivo: PM2.5-induced lung injury in mice Pretreatment data not fully detailed in excerpt Alleviated histological lung injury Suppressed ferroptosis via the MAPK/Nrf2/GPX4 signaling axis [3]

| Inflammatory Bowel Disease [4] | In vitro: Caco-2 cells In vivo: TNBS-induced colitis in mice | In vitro: 0.01-1 µM In vivo: Data not fully detailed in excerpt | ↑ Cell proliferation & scratch wound closure in vitro; ↓ weight loss & MPO activity in vivo | Enhanced L-arginine uptake (↑ CAT1/CAT2) → activated mTOR pathway → promoted protein synthesis & repair [4] | | Cancer (Adjunct Therapy) [5] | In vitro: MDA-MB-231 & HepG2 cells | 20 µM (co-treatment) | Inhibited cancer cell proliferation; identified as a key quality marker for Astragali Radix's anti-cancer efficacy | Multi-target action predicted via network pharmacology [5] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the methodologies from key experiments.

  • Protocol 1: T Cell Activation in Immunosuppressed Mice [1]

    • Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) were injected with cyclophosphamide (CTX) at 80 mg/kg to induce immunosuppression.
    • Treatment: The AS-II group was administered AS-II orally at 50 mg/kg.
    • Key Assays:
      • Splenocyte Proliferation: Measured using a [3H]-thymidine incorporation assay upon stimulation with ConA, alloantigen, or anti-CD3.
      • Cytokine Production: Levels of IL-2 and IFN-γ in splenocyte cultures or mouse serum were quantified using ELISA.
      • Western Blot: Analysis of LCK phosphorylation at Tyr505 in primary T cells.
      • CD45 PTPase Activity: A colorimetric assay using pNPP/OMFP as a substrate to directly measure enzyme activity.
  • Protocol 2: Podocyte Injury in Diabetic Nephropathy [2]

    • Animal Model: Diabetes was induced in male Sprague-Dawley rats (8 weeks old) by a single intraperitoneal injection of Streptozotocin (STZ) at 55 mg/kg. Rats with blood glucose >16.7 mmol/L were included.
    • Treatment: Diabetic rats were treated with AS-II (3.2 or 6.4 mg/kg/d) or losartan (10 mg/kg/d) as a positive control, administered via oral gavage for 9 weeks.
    • Key Assays:
      • Functional Assessment: Urinary Albumin-to-Creatinine Ratio (ACR) was measured.
      • Histopathology: Kidney tissues were examined using H&E, PAS, and Masson's staining. Podocyte foot processes were visualized via electron microscopy.
      • Molecular Analysis: Protein expression of Mfn2, Fis1, P62, LC3, Nrf2, Keap1, PINK1, and Parkin was analyzed by Western blot and immunohistochemistry.
  • Protocol 3: Intestinal Epithelial Repair [4]

    • In Vitro Model: Human intestinal Caco-2 cells were used for scratch wound assays and proliferation tests.
    • Treatment: Cells were treated with AS-II at concentrations ranging from 0.01 to 1 µM.
    • Key Assays:
      • Scratch Wound Assay: Cell migration and wound closure were monitored over time.
      • L-arginine Uptake: Measured using radiolabeled or fluorescent methods.
      • Protein Synthesis: Evaluated using labeled amino acid incorporation.
      • Pathway Inhibition: The roles of L-arginine uptake and mTOR were confirmed using inhibitors lysine and rapamycin, respectively.

Mechanisms of Action: Signaling Pathways

This compound exerts its effects through multiple signaling pathways. The diagrams below illustrate the core mechanisms identified in the research.

asii_immuno AS-II in T Cell Activation ASII This compound CD45 CD45 PTPase ASII->CD45 Activates LCK_p p-LCK (Tyr505) CD45->LCK_p Dephosphorylates LCK_a Active LCK LCK_p->LCK_a TCR TCR Signaling LCK_a->TCR Prolif T Cell Proliferation TCR->Prolif Cytokines ↑ IL-2, ↑ IFN-γ TCR->Cytokines

asii_mito AS-II in Diabetic Nephropathy ASII This compound Nrf2 Nrf2 ASII->Nrf2 Stabilizes PINK1 PINK1 ASII->PINK1 Activates Mfn2 ↑ Mfn2 (Fusion) ASII->Mfn2 Fis1 ↓ Fis1 (Fission) ASII->Fis1 Suppresses Keap1 Keap1 Keap1->Nrf2 Releases Parkin Parkin PINK1->Parkin Mitophagy Mitophagy Activation Parkin->Mitophagy Dysfunction Mitochondrial Dysfunction Mitophagy->Dysfunction Clears Mfn2->Dysfunction Reduces Fis1->Dysfunction Reduces Apoptosis Podocyte Apoptosis Dysfunction->Apoptosis

Key Insights for Drug Development

  • Multi-Target Profile: AS-II exhibits a promising multi-target mechanism, influencing critical pathways like CD45 in immunology, Nrf2/PINK1 in oxidative stress and mitophagy, and mTOR in tissue repair [1] [4] [2]. This makes it a compelling candidate for complex diseases like diabetic complications.
  • Chemotherapy Adjunct: Its role in enhancing T-cell activation and its identification as a key anti-cancer quality marker in Astragali Radix suggest significant potential as an adjunct in cancer immunotherapy and chemotherapy to mitigate side effects and improve efficacy [1] [5].
  • Dosage Considerations: The efficacy of AS-II is concentration-dependent, with studies often identifying an optimal mid-range concentration (e.g., 0.1 µM in vitro for intestinal repair [4]), beyond which effects may plateau or diminish. This underscores the need for careful dose-finding studies.

References

Astragaloside II p75NTR specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

p75NTR-Targeting Compounds at a Glance

The table below summarizes key therapeutic entities designed to modulate p75NTR activity, highlighting their strategies and therapeutic contexts based on current research.

Therapeutic Entity Type Therapeutic Strategy & Effects Therapeutic Context in Research
Astragaloside II (AS-II) [1] [2] [3] Natural Saponin Binds p75NTR (Pro253, Ser257), suppresses β-catenin/Id2/MBP signaling, promotes OPC differentiation and remyelination [1] [2]. Demyelinating diseases (e.g., Multiple Sclerosis, NMOSD) [1] [3].
LM11A-31 [4] [5] Small Molecule Modulator Binds p75NTR, suppresses degenerative signaling, facilitates pro-survival PI3K/Akt pathway; acts as a modulator, not a strict antagonist [5]. Alzheimer's disease (successful Phase 2a trial) [4].
THX-B [6] [5] Small Molecule Antagonist Potent and specific p75NTR antagonist; increases mature NGF secretion by downregulating MMP-9 [6]. Overactive Bladder, Diabetic Retinopathy [6] [5].
TAT-Pep5 [7] [5] Peptide Inhibitor Blocks interaction of p75NTR with Rho-GTP; suppresses M1 microglia activation, reduces neuroinflammation [7]. Traumatic Brain Injury (TBI) [7] [5].

Experimental Validation of this compound's Specificity

The following table details the key experimental evidence that validates this compound's direct interaction with p75NTR and its functional consequences.

Experimental Method Key Findings for this compound Experimental Context
Drug Affinity Responsive Target Stability (DARTS) [2] AS-II binding to p75NTR stabilized the receptor's structure, making it less susceptible to proteolytic digestion [2]. Target identification in oligodendrocyte precursor cells (OPCs).
Cellular Thermal Shift Assay (CETSA) [2] The thermal stability of p75NTR increased in the presence of AS-II, confirming a direct binding interaction within a cellular environment [2]. Target engagement validation in cells.
Surface Plasmon Resonance (SPR) [2] AS-II bound to p75NTR with high affinity, identifying specific interaction with amino acid residues Pro253 and Ser257 [2]. Quantitative analysis of binding kinetics and specificity.
In Vivo Knockout Model [2] In p75NTR knockout mice, AS-II failed to promote remyelination or restore neural function, confirming p75NTR-dependence [2]. Functional validation of the target in a live animal model.
Functional Consequences [1] [2] AS-II binding led to suppression of the β-catenin/Id2/MBP signaling axis, enhancing OPC differentiation and myelin regeneration [1] [2]. Assessment of downstream mechanistic effects.

Mechanism of Action and Experimental Workflow

The diagram below illustrates the signaling pathway through which this compound promotes remyelination and the key experiments used to validate this mechanism.

cluster_pathway Signaling Pathway & Functional Outcome cluster_validation Key Validation Experiments ASII This compound (AS-II) p75NTR p75NTR Receptor ASII->p75NTR Binds to BetaCatenin β-catenin p75NTR->BetaCatenin Suppresses Id2 Id2 BetaCatenin->Id2 Suppresses MBP Myelin Basic Protein (MBP) Id2->MBP Inhibition Released MatureOL Mature Oligodendrocyte MBP->MatureOL Promotes Differentiation OPC Oligodendrocyte Precursor Cell (OPC) DARTS DARTS / CETSA DARTS->p75NTR Confirms Binding SPR Surface Plasmon Resonance SPR->p75NTR Quantifies Affinity KO p75NTR Knockout Model KO->p75NTR Confirms Necessity

This diagram outlines the core mechanism where this compound binding to p75NTR suppresses the β-catenin/Id2 pathway, ultimately promoting the expression of Myelin Basic Protein (MBP) and driving the differentiation of OPCs into myelin-producing oligodendrocytes [1] [2]. The surrounding experiments are key to validating this pathway.

Comparison and Research Implications

  • Mechanistic Distinction: Unlike antagonists that block the receptor, this compound and LM11A-31 act as modulators, stabilizing p75NTR to initiate a pro-regenerative signaling cascade [2] [5]. This nuanced mechanism may offer a therapeutic advantage by fine-tuning receptor activity rather than completely inhibiting it.
  • Therapeutic Synergy: The primary research on AS-II focuses on direct remyelination. However, another study shows that p75NTR blockade can also suppress neuroinflammation by inhibiting M1 microglial activation [7]. This suggests that AS-II's therapeutic potential in demyelinating diseases might be twofold: directly repairing myelin and modulating the harmful inflammatory environment.
  • Research Context: The evidence for AS-II is currently confined to preclinical studies (in vitro and in vivo models) [1] [2]. In contrast, LM11A-31 has already progressed through a successful Phase 2a safety trial in humans for Alzheimer's disease [4], establishing a stronger precedent for the clinical feasibility of targeting p75NTR.

References

Astragaloside II organ distribution in Astragalus plants

Author: Smolecule Technical Support Team. Date: February 2026

Astragaloside II Content in Different Plant Organs

The following table summarizes the distribution of this compound within different parts of Astragalus membranaceus var. mongholicus (Bge.) plants, based on chromatographic analysis.

Plant Organ This compound Content (mg/g Dry Weight) Experimental Method Citation
Root 2.09 mg/g HPLC [1]
Flower 0.15 mg/g UPLC-MS/MS [2]
Stem 0.11 mg/g UPLC-MS/MS [2]
Leaf 0.02 mg/g UPLC-MS/MS [2]
Rhizome 0.01 mg/g UPLC-MS/MS [2]

Pharmacological Tissue Distribution in Rats

This table shows the concentration of this compound in various rat tissues after oral administration of a multi-herb formulation, indicating its potential target sites.

Rat Tissue Concentration (ng/g or ng/mL) Time Post-Dose (hr) Experimental Method Citation
Stomach 1,150.0 ng/g 1 hr UPLC-ESI-MS [3]
Small Intestine 734.6 ng/g 1 hr UPLC-ESI-MS [3]
Large Intestine 695.1 ng/g 1 hr UPLC-ESI-MS [3]
Kidney 373.3 ng/g 1 hr UPLC-ESI-MS [3]
Liver 358.1 ng/g 1 hr UPLC-ESI-MS [3]
Spleen 287.4 ng/g 1 hr UPLC-ESI-MS [3]
Lung 284.2 ng/g 1 hr UPLC-ESI-MS [3]
Heart 239.7 ng/g 1 hr UPLC-ESI-MS [3]
Plasma 177.1 ng/mL 1 hr UPLC-ESI-MS [3]
Brain 32.8 ng/g 1 hr UPLC-ESI-MS [3]

Detailed Experimental Protocols

For researchers looking to replicate or understand the data generation process, here are the key methodologies used in the cited studies.

1. Plant Sample Analysis via UPLC-MS/MS [2]

  • Sample Preparation: Plant organs (root, rhizome, stem, leaf, flower) were dried, pulverized, and extracted with methanol.
  • Instrumentation: Ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
  • Chromatography: A C18 column was used with a gradient elution of water and acetonitrile as the mobile phase.
  • Detection & Quantification: Mass spectrometry was performed in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. Quantification was achieved using external standard calibration curves.

2. Tissue Distribution Study in Rats via UPLC-ESI-MS [3]

  • Animal Dosing: Rats were orally administered Zhenqi Fuzheng capsules (containing this compound).
  • Sample Collection: At predetermined time points, blood was collected, and tissues were harvested, homogenized, and processed.
  • Sample Extraction: Analytes were extracted from biological matrices using protein precipitation.
  • Instrumentation & Analysis: A UPLC system with an electrospray ionization (ESI) source and a mass spectrometer was used. The method was validated for specificity, linearity, accuracy, and precision.

Biosynthesis and Distribution Workflow

The diagram below illustrates the inferred biosynthetic pathway and organ distribution of this compound within the Astragalus plant, based on gene expression and content analysis [1].

G start Mevalonate Pathway Precursors synth_organs Primary Biosynthetic Sites (Stem & Leaf) start->synth_organs Gene Expression storage_organ Primary Storage Organ (Root) synth_organs->storage_organ Translocation low_content Lower Content Organs (Flower, Rhizome) storage_organ->low_content Lower Accumulation

Key Insights for Research and Development

  • Prioritize Roots for Extraction: The root is the most viable source for extracting this compound, which aligns with its traditional use. The stems and leaves, while containing less this compound, may be considered for more sustainable harvesting or as a source of other valuable flavonoids [2] [1] [4].
  • Consider Broad Bioavailability: The pharmacological data shows that this compound is absorbed and distributed widely to major organs, supporting its systemic effects. The high initial concentrations in the gastrointestinal tract are consistent with oral administration [3].
  • Leverage Validated Methods: The described UPLC-MS/MS protocols provide robust and sensitive methods for quality control of herbal materials and for pharmacokinetic studies in drug development [3] [2].

References

×

XLogP3

1.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

826.47147152 Da

Monoisotopic Mass

826.47147152 Da

Heavy Atom Count

58

UNII

0K5J34DHEN

Dates

Last modified: 08-16-2023

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